Product packaging for 3-Phenylpropionate(Cat. No.:)

3-Phenylpropionate

Numéro de catalogue: B1229125
Poids moléculaire: 149.17 g/mol
Clé InChI: XMIIGOLPHOKFCH-UHFFFAOYSA-M
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Description

Significance of Aromatic Carboxylic Acids in Biological and Environmental Systems

Aromatic carboxylic acids, a diverse group of organic compounds, are of considerable importance in both biological and environmental contexts. In biological systems, they are key intermediates and products of metabolic pathways, particularly in the breakdown of aromatic amino acids and plant-derived compounds like lignin (B12514952) and flavonoids. nih.govdairy-journal.org The bacterial catabolism of these acids is a crucial element in the global carbon cycle, facilitating the recycling of these abundant carbon sources. nih.gov In environmental science, aromatic carboxylic acids are studied to understand soil chemistry, the behavior of organic matter in natural waters, and the degradation of pollutants. rsc.org The presence and metabolism of these compounds can influence nutrient cycling and the breakdown of xenobiotics. rsc.org Some aromatic carboxylic acids are themselves considered environmental pollutants, originating from industrial activities, and their degradation by microorganisms is a key area of bioremediation research. warwick.ac.ukdrugbank.comoup.com

Overview of 3-Phenylpropionate as a Key Metabolite

This compound, also known as hydrocinnamate, is a significant metabolite found in plants, humans, and microorganisms. ebi.ac.uknih.gov It is the conjugate base of 3-phenylpropionic acid and belongs to the class of phenylpropanoids. drugbank.comebi.ac.uk In humans, this compound is primarily a product of gut microbial metabolism, arising from the breakdown of dietary aromatic amino acids such as phenylalanine. nih.govhealthmatters.io Its presence in urine and feces is often used as a marker for intestinal microbial activity and balance. healthmatters.io Research has linked alterations in this compound levels to various conditions, including metabolic syndrome, polycystic ovary syndrome (PCOS), and non-alcoholic fatty liver disease (NAFLD), highlighting its potential as a biomarker. nih.govcam.ac.uk In bacteria like Escherichia coli, this compound is a key substrate in specific catabolic pathways, demonstrating its role as a carbon and energy source for microorganisms. nih.govnih.gov Furthermore, recent studies suggest that this compound produced by gut bacteria can enhance the intestinal epithelial barrier function. nih.gov

Historical Perspectives in this compound Research

The study of aromatic compound metabolism, including that of this compound, has a history rooted in early microbiological investigations. Early literature noted the production of phenolic compounds by bacteria like Escherichia coli in various growth media. nih.gov A significant milestone was the work of Cooper and Skinner in 1980, which delineated a complete catabolic pathway for aromatic acids in enteric bacteria for the first time. nih.gov Subsequent research in the 1980s, such as that by Burlingame and Chapman, established that many E. coli strains could catabolize a range of aromatic acids, including 3-phenylpropionic acid. nih.gov

A key development in understanding the degradation of this compound was the isolation and characterization of E. coli mutants defective in its catabolism in 1986. asm.orgasm.org This research was instrumental in identifying the distinct enzymatic steps and regulatory controls within the degradation pathway. asm.orgasm.org The development of indicator media that changed color in response to the accumulation of specific intermediates greatly facilitated the characterization of these mutants. asm.orgasm.org These foundational studies laid the groundwork for more detailed molecular and genetic analyses of the enzymes and regulatory proteins involved, such as the this compound dioxygenase complex and the HcaR transcriptional regulator. nih.govontosight.ai The evolution of the broader phenylpropanoid pathway, of which this compound metabolism is a part, is thought to have been a crucial adaptation for plants colonizing land, with evidence suggesting the horizontal gene transfer of key enzymes from soil bacteria. nih.gov

Interdisciplinary Research Landscape of this compound

Research on this compound is inherently interdisciplinary, spanning the fields of microbiology, medicine, environmental science, and biochemistry.

Microbiology and Biochemistry: Microbiologists and biochemists have been central to elucidating the bacterial catabolic pathways for this compound. Studies on organisms like Escherichia coli have detailed the enzymes, genes (e.g., hca and mhp clusters), and regulatory networks involved in its degradation. nih.govwarwick.ac.uk This includes the characterization of key enzymes like the this compound dioxygenase complex. ontosight.ai

Medicine and Human Health: In medicine, this compound is increasingly recognized as a clinically relevant metabolite. Its production by the gut microbiota links it to human health and disease. nih.gov For instance, it is being investigated as a potential biomarker for metabolic disorders such as obesity-related diseases and polycystic ovary syndrome (PCOS), where it may indicate alterations in gut microbiota and insulin (B600854) sensitivity. nih.gov Its role in modulating intestinal barrier function also places it at the intersection of gut health and systemic disease research. nih.gov

Environmental Science: Environmental scientists focus on the role of this compound and other aromatic acids in natural ecosystems. They study its degradation in soil and water, which is a key process in the carbon cycle and in the bioremediation of pollutants. warwick.ac.ukoup.comnih.gov Research in this area examines the microbial communities responsible for its breakdown and the environmental factors that influence these processes. nih.govmdpi.com

Plant Science: In plant science, this compound is studied within the broader context of phenylpropanoid metabolism, which is responsible for the synthesis of a vast array of plant secondary metabolites, including lignin and flavonoids. researchgate.netfrontiersin.orgfrontiersin.org Understanding this pathway is crucial for plant development and responses to environmental stress. frontiersin.org

This interdisciplinary approach fosters a comprehensive understanding of this compound, from its fundamental biochemical reactions to its broader implications for health and the environment.

Detailed Research Findings

Chemical Properties of this compound and Related Compounds

PropertyThis compound3-Phenylpropionic AcidMethyl this compound
IUPAC Name 3-phenylpropanoate3-phenylpropanoic acidmethyl 3-phenylpropanoate
Molecular Formula C₉H₉O₂⁻C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight 149.17 g/mol 150.17 g/mol 164.20 g/mol
Synonyms 3-phenylpropanoate, beta-phenylpropionateHydrocinnamic acid, Benzenepropanoic acidMethyl hydrocinnamate
Primary Role Human and plant metaboliteAntifungal agent, human and plant metaboliteFlavoring agent, human metabolite
Reference nih.gov drugbank.comebi.ac.uknih.gov nih.gov

Metabolic Pathways Involving this compound in Escherichia coli

Pathway StepEnzyme(s)Gene(s)Inducer(s)Description
This compound -> 3-(2,3-Dihydroxyphenyl)propionatePhenylpropionate Dioxygenase, Dihydrodiol DehydrogenasehcaA1A2CD, hcaBThis compoundInitial oxidation of the aromatic ring. nih.gov
3-(3-Hydroxyphenyl)propionate -> 3-(2,3-Dihydroxyphenyl)propionate3-Hydroxyphenylpropionate-2-hydroxylasemhpA2-hydroxy or 3-hydroxy derivatives of this compoundHydroxylation of the phenyl ring. asm.org
3-(2,3-Dihydroxyphenyl)propionate -> 2-Hydroxy-6-keto-nona-2,4-dienedioate2,3-Dihydroxyphenylpropionate 1,2-dioxygenasemhpB2-hydroxy or 3-hydroxy derivatives of this compoundExtradiol cleavage of the aromatic ring. warwick.ac.uk
2-Hydroxy-6-keto-nona-2,4-dienedioate -> Succinate + 2-Hydroxypenta-2,4-dienoateHydrolasemhpC2-hydroxy or 3-hydroxy derivatives of this compoundCarbon-carbon bond cleavage. warwick.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9O2- B1229125 3-Phenylpropionate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H9O2-

Poids moléculaire

149.17 g/mol

Nom IUPAC

3-phenylpropanoate

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1

Clé InChI

XMIIGOLPHOKFCH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCC(=O)[O-]

SMILES canonique

C1=CC=C(C=C1)CCC(=O)[O-]

Synonymes

3-phenyl propionic acid
3-phenylpropanoic acid
3-phenylpropionate
3-phenylpropionic acid
3-phenylpropionic acid, sodium salt
beta-phenylpropionate
dihydrocinnamic acid
hydrocinnamic acid

Origine du produit

United States

Biosynthesis and Biotransformation Pathways of 3 Phenylpropionate

Precursor-Dependent Biosynthetic Routes

The synthesis of 3-phenylpropionate is heavily reliant on the availability of specific precursor molecules, primarily derived from the catabolism of phenylalanine. These pathways are crucial for the production of a wide array of secondary metabolites.

Phenylalanine Catabolism and Derivatives

The breakdown of L-phenylalanine is a central metabolic pathway that can lead to the formation of this compound. frontiersin.orgnih.gov This process involves a series of enzymatic reactions that modify the structure of phenylalanine. In some organisms, the catabolism of phenylalanine proceeds through intermediates such as phenylpyruvate. frontiersin.org The levels of this compound, along with other phenylalanine-derived metabolites like phenylacetate (B1230308) and 3-phenyllactate, have been noted to be elevated in certain physiological and pathological conditions. frontiersin.orgnih.gov

Cinnamic Acid as a Precursor

trans-Cinnamic acid is a direct and crucial precursor in one of the main biosynthetic pathways leading to this compound. ecmdb.canih.gov The conversion of cinnamic acid to this compound involves the reduction of the double bond in the propanoic acid side chain. scilit.com This reaction is a key step in the degradation pathway of cinnamic acid in various microorganisms. nih.govuniprot.orguniprot.org For instance, in Escherichia coli, a multi-component dioxygenase enzyme system is responsible for converting both 3-phenylpropionic acid and cinnamic acid into their respective dihydrodiol derivatives, indicating a shared metabolic pathway. uniprot.orguniprot.org

Microbial Biosynthesis Mechanisms

Microorganisms, particularly those residing in anaerobic environments like the gut, play a significant role in the production of this compound.

Production by Anaerobic Bacteria

A variety of anaerobic bacteria are capable of producing this compound. researchgate.net For example, Clostridium sporogenes is known to produce significant amounts of phenylpropionic acid. nih.gov The anaerobic degradation of aromatic compounds, including those leading to this compound, is a well-documented microbial process. researchgate.netmdpi.com In some cases, this production occurs in syntrophic associations with other bacteria, such as hydrogenotrophic methanogens. nih.gov For instance, Pelotomaculum terephthalicum can utilize this compound in co-culture with Methanospirillum hungatei. nih.gov

Association with Gut Microbiota Genera (e.g., Butyrivibrio, Faecalibacterium)

Below is a summary of the key precursors and microbial genera involved in the biosynthesis of this compound.

CategoryComponentRole/Association
Precursors L-PhenylalaninePrimary amino acid precursor. frontiersin.orgnih.gov
trans-Cinnamic AcidDirect precursor formed from phenylalanine. ecmdb.canih.gov
PhenylpyruvateIntermediate in phenylalanine catabolism. frontiersin.org
Enzymes Phenylalanine Ammonia-Lyase (PAL)Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. ecmdb.cawikipedia.org
This compound dioxygenaseInvolved in the metabolism of this compound and cinnamic acid. uniprot.orguniprot.org
Microbial Genera ClostridiumKnown to produce phenylpropionic acid. nih.gov
PelotomaculumUtilizes this compound in syntrophic cultures. nih.gov
ButyrivibrioAssociated with this compound production in the gut. nih.govresearchgate.netresearchgate.net
FaecalibacteriumAssociated with this compound production in the gut. nih.govresearchgate.netresearchgate.net

Biotransformation by Basidiomycetes

Basidiomycetes, a phylum of fungi, are capable of biotransforming various substrates, including industrial by-products, into a range of aromatic compounds. ebi.ac.uknih.gov Research has demonstrated their ability to process food industry waste, such as apple pomace, to generate complex and pleasant flavor mixtures. ebi.ac.uknih.gov In these biotransformation processes, various phenylpropanoids are produced.

A study involving 30 different basidiomycetes grown in submerged liquid cultures with food industry by-products as the sole carbon source identified several fungus/substrate combinations with interesting flavor profiles. nih.gov The culture of Tyromyces chioneus on apple pomace, for instance, resulted in the production of several potent aroma compounds. ebi.ac.uknih.gov Analysis of the culture supernatants via gas chromatography-olfactometry (GC-O) and headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) identified methyl this compound as one of the products. ebi.ac.uknih.gov Other related compounds produced in this process include 3-phenylpropanal (B7769412), 3-phenyl-1-propanol (B195566), benzyl (B1604629) alcohol, methyl 2-phenylacetate, cinnamaldehyde, and methyl cinnamate (B1238496). ebi.ac.uknih.gov Labeling experiments have confirmed that (E)-cinnamic acid serves as a precursor for the formation of 3-phenylpropanal and 3-phenyl-1-propanol in these fungi. ebi.ac.uknih.gov Some Basidiomycota have also been identified in analyses of metabolic pathways related to the degradation of 3-phenylpropanoate. frontiersin.org

Table 1: Biotransformation Products from Basidiomycetes Culture

Fungus Substrate Precursor Biotransformation Products Reference

Enzymology of Biosynthesis

The enzymology related to this compound is more extensively studied in the context of its catabolism (degradation) in bacteria, although these pathways provide insight into the types of enzymes that act on this compound. In bacteria such as Escherichia coli and Photorhabdus luminescens, this compound is degraded through an oxidative meta-cleavage pathway. soton.ac.ukasm.org This degradation involves a series of enzymatic reactions that activate and cleave the aromatic ring. asm.orgnih.gov

The initial steps in the catabolism of this compound and cinnamic acid in E. coli are catalyzed by the Hca enzymes. asm.orgnih.gov The process begins with a dioxygenase, HcaEFCD, which activates the aromatic ring, followed by the action of a dehydrogenase, HcaB. asm.org The biosynthesis of this compound precursors, such as cinnamic acid, originates from the amino acid phenylalanine. asm.orgoup.com In the fungus Phanerochaete chrysosporium, the biosynthetic pathway for related aromatic compounds involves the conversion of phenylalanine to cinnamate, which is then cleaved to form benzoate (B1203000) and/or benzaldehyde. asm.org A proposed mechanism involves the hydration of cinnamate to form 3-hydroxy-3-phenylpropionate (B1262273), which can then undergo further enzymatic reactions. asm.org

Characterization of Key Biosynthetic Enzymes

While the direct biosynthetic enzymes for this compound are not fully elucidated, extensive characterization has been performed on the catabolic enzymes from bacteria, which are crucial for its turnover.

The This compound dioxygenase complex is a key multi-component enzyme system in bacteria that initiates the degradation of this compound. ontosight.ai It typically comprises a reductase (an iron-sulfur flavoprotein), a ferredoxin, and a catalytic iron-sulfur dioxygenase. ontosight.ai This complex oxidizes 3-phenylpropionic acid to its corresponding cis-dihydrodiol, using molecular oxygen in a reaction that requires electron transfer facilitated by the reductase and ferredoxin components. ontosight.ai

In the this compound catabolic pathway of E. coli, several enzymes have been purified and characterized:

2-hydroxy penta-2,4-dienoic acid hydratase (MhpD): This enzyme has been purified to homogeneity from an overexpressing E. coli strain. soton.ac.uk It is a 28 kDa protein that requires a divalent metal ion for its activity, with manganese (Mn²⁺) providing optimal activity. soton.ac.uk For its substrate, 2-hydroxy penta-2,4-dienoic acid, MhpD exhibits a K_M of 142 µM and a k_cat of 1580 s⁻¹. soton.ac.uk

4-hydroxy-2-keto pentanoic acid aldolase (B8822740) (MhpE): This enzyme has been partially purified from wild-type E. coli. soton.ac.uk It is classified as a type II aldolase, and its mechanism is believed to operate via a Schiff base intermediate, as evidenced by its complete inhibition by sodium borohydride (B1222165) in the presence of its substrate. soton.ac.uk

Another key enzyme in the broader context of phenylpropanoid biosynthesis is Phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of phenylalanine to produce cinnamic acid, a direct precursor to this compound in some pathways. asm.orgasm.orgoup.com

Table 2: Characterization of Enzymes in this compound Metabolism

Enzyme Organism Molecular Weight (kDa) Cofactor/Requirements Kinetic Parameters Reference
2-hydroxy penta-2,4-dienoic acid hydratase (MhpD) Escherichia coli 28 Divalent metal ion (Mn²⁺ optimal) K_M: 142 µM, k_cat: 1580 s⁻¹ soton.ac.uk
4-hydroxy-2-keto pentanoic acid aldolase (MhpE) Escherichia coli - - Classified as Type II aldolase soton.ac.uk

Regulation of Biosynthetic Enzyme Activity

The activity of enzymes involved in this compound metabolism is tightly regulated at the transcriptional and allosteric levels. In E. coli, the synthesis of enzymes required for this compound catabolism is induced by the presence of this compound itself or its dihydrodiol derivative. nih.gov

The regulatory protein HcaR , a member of the LysR family, positively regulates the expression of the hca operon, which encodes the catabolic enzymes. researchgate.net The expression of the hcaA gene, part of this operon, is sharply and transiently induced by this compound at the end of the exponential growth phase. researchgate.net This induction is independent of the stationary-phase sigma factor RpoS but is mediated by HcaR. researchgate.net Furthermore, the expression of the regulator HcaR is subject to negative autoregulation and is repressed by glucose. researchgate.net

In Photorhabdus luminescens, the biosynthesis of cinnamic acid is subject to autoinduction; the compound enhances the expression of the stlA gene, which codes for Phenylalanine ammonia-lyase (PAL), the enzyme responsible for its synthesis from phenylalanine. asm.org

Beyond transcriptional control, this compound can also act as an allosteric regulator. It has been shown to be a weak activator of phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism. acs.org It can also act as an inhibitor for other enzymes; for example, it is an effective inhibitor of β-ureidopropionase, with an I₅₀ value of 5.6 µM. nih.gov

Table 3: Regulation of Enzyme Activity Related to this compound

Regulatory Molecule Target Enzyme/Gene Organism Effect Mechanism Reference
This compound hca operon enzymes Escherichia coli Induction Transcriptional activation via HcaR nih.gov, researchgate.net
Glucose HcaR (regulator) Escherichia coli Repression Transcriptional repression researchgate.net
This compound Phenylalanine hydroxylase - Weak Activation Allosteric regulation acs.org
This compound β-Ureidopropionase Plant (Maize) Inhibition (I₅₀ = 5.6 µM) Competitive/Product Inhibition nih.gov

Catabolism and Degradation Pathways of 3 Phenylpropionate

Bacterial Degradation Pathways

Various bacteria, including Acinetobacter sp., Pseudomonas sp., and Escherichia coli, are capable of degrading 3-phenylpropionate and its hydroxylated derivatives. asm.orgcaister.com In E. coli, the aerobic degradation of these compounds occurs through two distinct initial pathways that eventually merge, leading to mineralization. nih.gov

Escherichia coli serves as a well-studied model for understanding the breakdown of this compound. researchgate.netnih.gov The degradation process in E. coli K-12 involves two key genetic systems: the hca and mhp gene clusters. nih.govresearchgate.net These gene clusters encode the enzymes for two convergent catabolic pathways that process this compound and 3-hydroxyphenylpropionate (3-HPP), respectively. nih.govresearchgate.net The degradation of 3-PP is initiated by the hca-encoded pathway and funnels into the mhp-encoded pathway for final processing. asm.orgnih.gov

The degradation of this compound in E. coli proceeds through a meta-fission pathway. nih.govresearchgate.net This pathway is characterized by the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups of a dihydroxylated intermediate. The initial steps, encoded by the hca gene cluster, convert 3-PP into a common intermediate, 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgnih.gov This intermediate is then channeled into the mhp-encoded meta-cleavage pathway, which further breaks it down into central metabolic products like pyruvate (B1213749) and succinate. nih.govsoton.ac.ukethz.ch

The catabolism of this compound in E. coli is orchestrated by the coordinated action of the hca and mhp gene clusters. nih.gov The hca cluster, located at minute 57.5 on the E. coli chromosome, is responsible for the initial steps of 3-PP degradation. asm.orgnih.gov It includes genes for a dioxygenase complex (hcaA1A2CD), a dehydrogenase (hcaB), a potential transporter (hcaT), and a transcriptional regulator (hcaR). asm.orgnih.gov The expression of the hca catabolic genes is positively regulated by the HcaR protein in the presence of this compound. researchgate.netnih.govcaister.com

The mhp gene cluster, found at minute 8.0 of the genome, encodes the enzymes for the subsequent meta-cleavage of the DHPP intermediate. nih.govnih.gov This cluster includes genes for a hydroxylase (mhpA), an extradiol dioxygenase (mhpB), and other downstream processing enzymes (mhpC, mhpD, mhpE, mhpF), as well as a regulator (mhpR) and a potential transporter (mhpT). nih.govcsic.es The degradation of 3-PP, therefore, requires the activation of both the hca and mhp pathways. nih.gov

Table 1: Gene Clusters Involved in this compound Degradation in E. coli

Gene Cluster Chromosomal Location (min) Function Key Genes
hca 57.5 Initial conversion of this compound to DHPP hcaA1A2CD, hcaB, hcaR, hcaT

| mhp | 8.0 | Meta-cleavage of DHPP and further degradation | mhpA, mhpB, mhpC, mhpD, mhpE, mhpF, mhpR, mhpT |

A key intermediate in the breakdown of this compound is 3-(2,3-dihydroxyphenyl)propionic acid (DHPP). asm.orgnih.govnih.gov This compound serves as the convergence point for the degradation pathways of this compound and 3-hydroxyphenylpropionate. nih.gov The formation of DHPP from 3-PP is a two-step process catalyzed by enzymes encoded by the hca cluster. asm.org First, a dioxygenase acts on 3-PP to form a dihydrodiol, which is then oxidized by a dehydrogenase to yield DHPP. asm.orgnih.gov This catechol derivative is the substrate for the ring-cleavage enzyme MhpB from the mhp pathway. nih.govwarwick.ac.uk

Table 2: Key Metabolites in the Initial Degradation of this compound

Metabolite Abbreviation Role
This compound 3-PP Initial substrate
cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol PP-dihydrodiol First intermediate, product of dioxygenase action

The degradation of the stable aromatic ring of this compound is initiated by powerful enzymatic machinery, primarily involving dioxygenases. These enzymes introduce molecular oxygen, destabilizing the aromatic structure and preparing it for subsequent cleavage.

The initial attack on the aromatic ring of this compound is catalyzed by the this compound dioxygenase, an enzyme complex encoded by the hcaA1A2CD genes. asm.orgnih.gov This enzyme is a multi-component system that incorporates both atoms of a molecular oxygen molecule into the phenyl ring, creating cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol. asm.org This Hca dioxygenase is a class IIB dioxygenase. asm.orgnih.gov Following the action of a dehydrogenase (HcaB), the resulting dihydroxylated intermediate, DHPP, becomes the substrate for another critical dioxygenase, MhpB. asm.orgnih.gov

MhpB, or 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase, is a non-heme iron(II)-dependent extradiol dioxygenase. warwick.ac.uk It catalyzes the cleavage of the aromatic ring of DHPP between the two hydroxyl groups (extradiol cleavage), yielding 2-hydroxy-6-ketonona-2,4-dienedioate. warwick.ac.uk This ring-fission product is then further metabolized by other enzymes in the mhp pathway. soton.ac.ukwarwick.ac.uk The Hca dioxygenase and MhpB are thus essential for the complete breakdown of this compound. nih.govasm.org

Table 3: Key Dioxygenases in this compound Degradation

Enzyme Gene(s) Function Substrate Product
This compound dioxygenase hcaA1A2CD Ring hydroxylation This compound cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol

Enzymatic Mechanisms of Degradation

Enzyme Kinetics and Reaction Stereochemistry in Catabolic Pathways

The breakdown of this compound in bacteria like Escherichia coli is initiated by a multi-component enzyme system. uniprot.org A key enzyme in this process is this compound dioxygenase, which catalyzes the insertion of both atoms of molecular oxygen into the phenyl ring of 3-PPA. creative-enzymes.comexpasy.org This reaction requires NADH as a reducing agent and results in the formation of a cis-dihydrodiol. expasy.orgwikipedia.org

The enzyme system, designated HcaA1A2CD, is a class IIB dioxygenase. asm.org The reaction it catalyzes is stereospecific, producing a specific stereoisomer of the dihydrodiol product. soton.ac.uk Following the dioxygenase reaction, a dehydrogenase, HcaB, oxidizes the cis-dihydrodiol to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgnih.gov The subsequent steps in the pathway involve the meta-cleavage of the aromatic ring of DHPP, a process catalyzed by another set of enzymes. asm.org

The kinetics of these enzymes are crucial for the efficient breakdown of 3-PPA. For instance, the aldolase (B8822740) enzyme (MhpE) involved in the later stages of the pathway in E. coli has been identified as a class I aldolase and shows high selectivity for its substrates. nih.gov

Lactone Intermediates in Dioxygenase Reactions

The mechanism of extradiol dioxygenases, such as the one involved in 3-PPA catabolism, is a subject of ongoing research. Evidence suggests the formation of transient intermediates during the catalytic cycle. One proposed mechanism involves a Criegee rearrangement. warwick.ac.uk Studies on 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB), an enzyme that acts on a downstream intermediate of 3-PPA, have provided evidence for the formation of a lactone intermediate. warwick.ac.uk More recent research on other dioxygenases has provided structural evidence for the involvement of a seven-membered lactone intermediate during the catalytic cycle. nih.gov This intermediate is formed after the initial oxygenation of the aromatic ring. nih.gov The formation and subsequent hydrolysis of this lactone are critical steps in the ring-cleavage process. warwick.ac.uk

Mammalian Metabolic Fates

In mammals, this compound, often derived from the gut microbiota, undergoes several metabolic transformations. plos.orgebi.ac.ukebi.ac.uknih.gov

Conjugation Pathways (e.g., Glycine (B1666218) Conjugation to Hippurate, Phenylpropionylglycine)

A primary metabolic fate of 3-PPA in mammals is conjugation with glycine. plos.orgaltmedrev.com This process can lead to the formation of phenylpropionylglycine (B134870). plos.orgrupahealth.com Furthermore, 3-PPA can be metabolized to benzoate (B1203000), which is then conjugated with glycine to form hippurate. plos.orgresearchgate.net The formation of these glycine conjugates is a significant pathway for the detoxification and excretion of aromatic acids. researchgate.net Phenylpropionylglycine is formed by the direct conjugation of 3-phenylpropionic acid with glycine. rupahealth.com

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Involvement

The conversion of 3-PPA to benzoate involves a β-oxidation-like process, and a key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD). plos.orgresearchgate.net MCAD is typically involved in the breakdown of fatty acids, but it can also act on phenylpropionyl-CoA, an activated form of 3-PPA. nih.govnih.gov In individuals with MCAD deficiency, a common inherited metabolic disorder, the metabolism of 3-PPA is impaired, leading to the accumulation and excretion of phenylpropionylglycine. rupahealth.comnih.gov This highlights the crucial role of MCAD in the complete metabolism of 3-PPA in mammals. researchgate.netnih.gov Studies in mice have shown that the host's MCAD is necessary for the conversion of bacterially-produced phenylpropionic acid to hippuric acid. researchgate.net

Genetic and Transcriptional Regulation of Catabolic Pathways

The expression of the enzymes involved in 3-PPA catabolism is tightly controlled at the genetic level to ensure that they are produced only when the substrate is available.

HcaR Transcriptional Regulation

In E. coli, the genes for 3-PPA degradation are organized in the hca cluster. asm.orgnih.gov The expression of these catabolic genes is positively regulated by the HcaR protein. researchgate.netnih.govnih.gov HcaR belongs to the LysR family of transcriptional regulators, which are known to control a wide variety of metabolic pathways in bacteria. researchgate.netasm.org The hcaR gene is located near the hca catabolic operon and is transcribed in the opposite direction. asm.org

2 Induction and Expression Dynamics of Catabolic Genes

The breakdown of this compound (3-PP) in microorganisms is a tightly controlled process, primarily regulated at the level of gene transcription. The expression of the enzymes required for this catabolic pathway is induced by the presence of 3-PP or its metabolic intermediates. This section explores the intricate molecular mechanisms governing the induction and dynamic expression of the gene clusters involved in 3-PP degradation, with a particular focus on the well-studied systems in Escherichia coli.

In E. coli, the catabolism of 3-PP involves two key gene clusters: the hca cluster, responsible for the initial conversion of 3-PP, and the mhp cluster, which processes a downstream intermediate. nih.govresearchgate.net The expression of these gene clusters is orchestrated by specific transcriptional regulators that respond to the presence of effector molecules.

The hca gene cluster, located at minute 57.5 on the E. coli chromosome, is responsible for the initial dioxygenation of 3-PP. nih.govnih.gov This cluster includes structural genes hcaA1A2CBD (also referred to as hcaEFCD and hcaB), which are organized as a putative operon. nih.govnih.gov The expression of this operon is positively controlled by the HcaR protein, a transcriptional activator belonging to the LysR family of regulators. nih.govresearchgate.netnih.gov The hcaR gene is located near the hca catabolic operon and is transcribed in the opposite direction. nih.govnih.gov The presence of 3-PP is necessary for HcaR-mediated activation of the hca genes. researchgate.netcaister.com Interestingly, HcaR also negatively autoregulates its own expression, a common feature among LysR-type regulators. researchgate.netcaister.com

The regulation of the hca operon is also influenced by the physiological state of the cell. Studies have shown that the expression of the hcaA gene in the presence of 3-PP is sharply and transiently induced at the end of the exponential growth phase. researchgate.netcaister.com This growth phase-dependent induction is also mediated by HcaR but occurs independently of the stationary phase sigma factor, RpoS. researchgate.netcaister.com Furthermore, the expression of hcaR is subject to catabolite repression; it is strongly repressed in the presence of glucose. researchgate.netnih.gov This repression can only be partially alleviated by the addition of exogenous cyclic AMP (cAMP). researchgate.netnih.gov

The degradation of 3-PP is intrinsically linked to the mhp (meta-cleavage of hydroxyphenylpropionate) pathway. The hca-encoded enzymes convert 3-PP into 3-(2,3-dihydroxyphenyl)propionate (DHPP), which is a common intermediate processed by the enzymes of the mhp cluster. nih.govresearchgate.net The mhp gene cluster encodes the enzymes for the catabolism of 3-hydroxyphenylpropionate (3HPP) and is regulated by the transcriptional activator MhpR. nih.govresearchgate.netnih.gov

The induction of the mhp operon presents a more complex regulatory scenario. The primary inducers and best activators of MhpR are 3HPP and the shared intermediate DHPP. nih.govnih.gov While 3-PP itself does not act as a direct inducer for the mhp genes, it functions as a synergistic activator. nih.govnih.gov In vivo and in vitro experiments have demonstrated that 3-PP enhances the activation of the MhpR regulator in the presence of the true inducers (3HPP and DHPP). nih.govnih.gov This synergistic effect represents a sophisticated mechanism for fine-tuning gene expression, ensuring that the full catabolic pathway is efficiently expressed when its initial substrate is available. nih.govnih.gov Both the primary inducers and the synergistic activator, 3-PP, have been shown to enhance the binding of MhpR to its DNA operator sequence. nih.govnih.gov

In anaerobic bacteria, such as the denitrifying bacterium Aromatoleum aromaticum, the regulation of 3-phenylpropanoid degradation also involves specific transcriptional regulators. For instance, the degradation of 3-(4-hydroxyphenyl)propanoate is controlled by a TetR-like transcriptional repressor, PprR. researchgate.net It is proposed that PprR binds to shared degradation intermediates, leading to its disengagement from the promoter and allowing transcription of the catabolic genes. researchgate.net This system is also subject to catabolite repression by other compounds like benzoate. researchgate.net

The following tables summarize the key regulatory proteins and the expression dynamics of the catabolic genes involved in this compound degradation in E. coli.

Table 1: Regulatory Proteins for this compound Catabolism in E. coli

RegulatorGeneFamilyTarget OperonEffector(s)Function
HcaR hcaRLysRhcaA1A2CBDThis compoundTranscriptional activator of the hca operon. nih.govresearchgate.netstring-db.org Negatively autoregulates its own expression. researchgate.netcaister.com
MhpR mhpRIclRmhpABCDFE3-Hydroxyphenylpropionate (3HPP), 3-(2,3-dihydroxyphenyl)propionate (DHPP)Transcriptional activator of the mhp operon. nih.govresearchgate.netnih.gov
This compoundSynergistic activator, enhances induction by 3HPP and DHPP. nih.govnih.gov

Table 2: Expression Dynamics of this compound Catabolic Genes in E. coli

Gene/OperonConditionInducer(s)Observed Expression LevelRegulatory Mechanism
hca operon Exponential GrowthThis compoundInduced expression.Activated by HcaR. researchgate.netcaister.com
Late Exponential/Stationary PhaseThis compoundSharply and transiently induced.Mediated by HcaR, independent of RpoS. researchgate.netcaister.com
Presence of GlucoseThis compoundRepressed.Glucose represses hcaR expression. researchgate.netnih.gov
mhp operon Presence of 3-PP aloneThis compoundNo significant induction.3-PP is not a direct inducer. nih.govnih.gov
Presence of 3HPP or DHPP3HPP, DHPPStrong induction.Activated by MhpR. nih.govnih.gov
Presence of 3-PP + 3HPP/DHPP3-PP, 3HPP, DHPPSynergistically enhanced induction.3-PP enhances MhpR activation by true inducers. nih.govnih.gov

Biological Roles and Metabolic Interconnections of 3 Phenylpropionate

Role in Gut Microbiome-Host Interactions

The gut microbiome plays a pivotal role in human health, and its metabolic outputs are key to understanding its influence. 3-Phenylpropionate is a prominent example of a molecule produced by gut bacteria that can have systemic effects on the host. nih.govresearchgate.net

Gut Microbiota-Derived Metabolite

This compound is a well-established product of gut microbial metabolism. researchgate.netiarc.fr It is primarily derived from the bacterial breakdown of the aromatic amino acid L-phenylalanine. researchgate.netnih.gov This conversion is carried out by various bacterial species within the gut, particularly those belonging to the phyla Bacteroidetes and Firmicutes. tandfonline.com For instance, certain species of Clostridium and Peptostreptococcus are known to be involved in these metabolic pathways. d-nb.info The process often involves the initial conversion of phenylalanine to trans-cinnamic acid, which is then further metabolized to this compound. nih.gov Additionally, this compound can be produced from the microbial degradation of dietary polyphenols, such as naringin (B1676962) and condensed tannins. mdpi.commdpi.com The concentration of this metabolite can increase significantly with the introduction of plant-derived substrates into the diet. nih.gov

Impact on Microbial Diversity and Health

The presence of this compound is linked to the diversity and health of the gut microbiome. nih.gov Higher levels of circulating this compound, along with other microbial metabolites like indolepropionate and cinnamoylglycine, have been associated with greater gut microbiome alpha diversity. nih.govresearchgate.netnih.gov This increased diversity is generally considered a marker of a healthy gut ecosystem. nih.gov Furthermore, this compound exhibits antimicrobial properties, showing activity against a range of Gram-positive and some Gram-negative bacteria, as well as fungi. nih.gov This characteristic may contribute to the modulation of the gut microbial composition by inhibiting the growth of certain pathogenic microorganisms. ahajournals.org Conversely, gut dysbiosis, an imbalance in the microbial community, can lead to altered levels of this compound. nih.govfrontiersin.orgtamhsc.edu

Link to Aromatic Amino Acid Metabolism in the Gut

The production of this compound is intrinsically linked to the metabolism of aromatic amino acids by the gut microbiota. mdpi.comresearchgate.net Gut bacteria possess the enzymatic machinery to metabolize not only phenylalanine but also tyrosine and tryptophan, leading to a variety of circulating metabolites. researchgate.netnih.govfrontiersin.org For instance, Clostridium sporogenes can utilize all three aromatic amino acids to produce a range of compounds, including this compound from phenylalanine. nih.govmdpi.com The reductive metabolism of phenylalanine by certain Firmicutes, such as Clostridium sporogenes, generates phenylpropionate. nih.gov This metabolic activity highlights the gut microbiota's significant role in processing dietary and host-derived amino acids, thereby influencing the host's metabolic phenotype. nih.gov

Mammalian Metabolic Physiology

Once produced by the gut microbiota, this compound is absorbed into the host's circulation, where it can be detected and potentially exert systemic effects.

Presence in Plasma Metabolome

This compound is a known component of the mammalian plasma metabolome. researchgate.netplos.org Its presence in the bloodstream is largely dependent on the gut microflora, as demonstrated by studies comparing germ-free and conventional mice, where levels of this compound are significantly higher in the presence of a gut microbiome. researchgate.netplos.org This indicates that the gut microbiota is the primary source of this circulating metabolite. researchgate.net Elevated levels of this compound and its derivatives, such as phenylpropionylglycine (B134870) and hippurate, have been observed in the plasma of mice under stress. plos.org Furthermore, metabolomic analyses have identified this compound as one of several microbial-derived metabolites that are detectable in human blood and may be associated with various physiological and pathological states. nih.govnih.govnih.gov

Alterations in Metabolomic Profiles under Specific Conditions (e.g., Stress Models)

Metabolomic studies have identified significant alterations in the levels of this compound in response to specific physiological and pathological conditions, particularly those involving stress. These changes highlight the compound's connection to gut microbiome activity and systemic metabolic responses.

In a mouse model exhibiting features of post-traumatic stress disorder (PTSD), plasma levels of this compound were found to be significantly elevated. plos.org This study subjected mice to a 10-day aggression-exposure (AggE) regimen and analyzed their metabolomic profiles at acute (24 hours) and chronic (1.5 and 4 weeks) time points. Along with other gut-derived metabolites like phenylpropionylglycine and hippurate, this compound was one of the most elevated metabolites in the AggE mice, showing an average increase of 6.7-fold at the acute time point and 2.8-fold at the chronic time points. plos.org As this compound is a known product of anaerobic bacteria, its elevation points towards stress-induced changes in the gut microbiota and their metabolic output. plos.org

Furthermore, research into long-term weight change has also implicated this compound in metabolic shifts associated with oxidative stress. A study involving 3,176 females from the TwinsUK cohort investigated the association between blood metabolites and changes in Body Mass Index (BMI) over approximately 8.6 years. nih.govresearchgate.net The findings, replicated in the KORA study, identified four metabolites independently associated with weight change, one of which was this compound. nih.govresearchgate.net Specifically, higher levels of this compound were associated with less weight gain over the long term. nih.govresearchgate.net This metabolite, along with the others identified, is involved in pathways related to oxidative stress, suggesting a complex interplay between microbial metabolism, oxidative balance, and weight regulation. nih.govresearchgate.net

The catabolism of this compound itself is linked to the oxidative stress response in organisms like Escherichia coli. nih.gov The expression of genes responsible for breaking down this compound is controlled by a regulator that also influences the expression of several polypeptides involved in managing oxidative stress. nih.gov This suggests that the processing of this compound is integrated with cellular defense mechanisms.

Table 1: Alterations of this compound in Stress Models

Condition/Model Organism Sample Type Observation Reference
Aggression-Exposure (PTSD model) Mouse Plasma Elevated levels (6.7-fold acute, 2.8-fold chronic) plos.org
Long-term Weight Gain Human Blood Inversely associated with BMI change nih.govresearchgate.net
Oxidative Stress Response E. coli - Catabolism linked to oxidative stress genes nih.gov

Association with Rumen Environment and pH in Ruminants

Studies have shown that diet composition, specifically the ratio of forage to concentrate, significantly impacts the concentration of this compound in the rumen. Forage-based diets tend to increase rumen pH, which in turn leads to an increase in this compound, along with other organic acids like acetate (B1210297). nih.gov In animals on high-forage diets, this compound and phenylacetate (B1230308) can constitute a major portion (up to 64.3%) of the total aromatic compounds detected by NMR spectroscopy in rumen fluid. nih.gov This highlights its prominence as a product of fiber and phenolic compound degradation from forages.

The relationship between this compound and rumen pH is generally positive. Research in lactating dairy cows and heifers has reported positive correlations between the concentrations of this compound and acetate with rumen pH. mdpi.com As the rumen matures in young heifers and they transition to solid feed, an increase in serum levels of acetic acid and this compound is observed, which may indicate rumen maturation and an increase in reticulorumen weight. mdpi.com While increasing concentrations of volatile fatty acids (VFAs) generally lead to a decrease in rumen pH, the specific dynamics show that this compound levels are higher in less acidic, or higher pH, rumen environments often associated with high-forage diets. nih.govmdpi.comscielo.org.co

Table 2: this compound in the Rumen Environment

Factor Observation Associated Conditions References
Diet Higher concentrations with high-forage diets compared to high-concentrate diets. Linked to fermentation of plant phenolic compounds. nih.gov
Rumen pH Positively correlated with rumen pH. Higher levels observed in less acidic rumen environments. nih.govmdpi.com
Rumen Development Serum levels increase during weaning and rumen maturation in heifers. Serves as a potential biomarker for rumen functional development. mdpi.com

Interactions with Biological Macromolecules

Enzyme-Substrate Interactions

The metabolism of this compound is mediated by specific enzyme-substrate interactions. These interactions are characterized by the binding of the substrate to the enzyme's active site, a region with a specific three-dimensional structure that facilitates the chemical reaction. bu.edu.eglibretexts.org The binding is governed by multiple weak, noncovalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. bu.edu.eglibretexts.org

In Escherichia coli, the catabolism of this compound involves a dioxygenase enzyme complex. nih.gov The regulator protein HcaR binds to a specific site on the DNA to control the expression of the genes encoding this enzyme complex, which oxidizes this compound to 3-(2,3-dihydroxyphenyl) propionate (B1217596). nih.gov This initial step is crucial for the further degradation of the aromatic ring.

Hydrolase enzymes, such as lipases and proteases, have been utilized for the enantiomeric resolution of this compound derivatives. For instance, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate to produce 3-hydroxy-3-phenylpropanoic acid is a well-studied process. scielo.br Enzymes like Pseudomonas cepacia lipase (B570770) (PCL) show high stereospecificity, selectively hydrolyzing one enantiomer of the ester substrate, allowing for the separation of (R) and (S) forms of the acid, which are important intermediates in pharmaceutical synthesis. scielo.br The efficiency and selectivity of this interaction depend on the specific enzyme used and the reaction conditions. scielo.br

The interaction between an enzyme and its substrate, like this compound, lowers the activation energy of the reaction, thereby increasing the reaction rate without altering the final equilibrium. libretexts.org This catalytic efficiency is fundamental to the metabolic pathways involving this compound.

Table 3: Examples of Enzyme Interactions with this compound and Derivatives

Enzyme/Enzyme Class Substrate/Derivative Organism/Source Type of Interaction/Reaction Reference
This compound Dioxygenase This compound Escherichia coli Oxidation (Catabolism) nih.gov
Pseudomonas cepacia Lipase (PCL) Ethyl 3-hydroxy-3-phenylpropanoate Pseudomonas cepacia Enantioselective Hydrolysis scielo.br
Pig Liver Esterase (PLE) Ethyl 3-hydroxy-3-phenylpropanoate Porcine Liver Hydrolysis scielo.br
Penicillin G Amidohydrolase N-phenylacetyl-β-Phe - Enantiomer-specific hydrolysis tandfonline.com

Receptor Interaction Studies

Derivatives of 3-phenylpropanoic acid have been identified as potent agonists for specific G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. nih.govnih.govwikipedia.org These interactions are of significant interest in drug discovery, particularly for metabolic diseases.

Studies have focused on G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is primarily expressed in pancreatic β-cells. nih.govrhhz.net Activation of GPR40 by agonists enhances glucose-stimulated insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes. rhhz.net Phenylpropanoic acid derivatives have been designed and synthesized to act as potent GPR40 agonists. nih.govrhhz.net For example, the compound 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid was developed from a phenylpropanoic acid scaffold and demonstrated robust glucose-lowering effects in animal models. nih.gov

Similarly, G protein-coupled receptor 120 (GPR120), another receptor activated by fatty acids, has been targeted by phenylpropanoic acid derivatives. A series of novel 5-membered heterocycle-containing phenylpropanoic acids were discovered to be potent GPR120 agonists, showing potential for treating type 2 diabetes. nih.gov

These studies illustrate that the phenylpropanoic acid structure serves as a versatile scaffold for designing ligands that can specifically bind to and activate GPCRs. The interaction involves the ligand fitting into a binding pocket on the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways. nih.govnih.gov

Broader Metabolic Pathway Integration

Link to Tyrosine Biosynthesis and Degradation

This compound is metabolically linked to the aromatic amino acids, particularly phenylalanine and tyrosine. wikipedia.orgnih.gov This connection is primarily through the catabolic pathways of phenylalanine. Phenylalanine is an essential amino acid for mammals and serves as the direct precursor for the biosynthesis of tyrosine, a non-essential amino acid. hmdb.canih.gov This conversion is an irreversible hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov

The degradation of phenylalanine can lead to the formation of this compound. In microbes, phenylalanine can be converted to cinnamic acid, which is then reduced to form this compound. cambridge.org This compound is a key intermediate in the microbial metabolism of dietary aromatic compounds. cambridge.org For example, in E. coli, the initial catabolism of 3-phenylpropionic acid is encoded by the hca gene cluster, which is part of the broader phenylalanine metabolism pathway. genome.jp

The pathways are interconnected, as tyrosine itself is derived from phenylalanine. wikipedia.orgwikipedia.org The degradation of tyrosine proceeds through a different route, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle. wikipedia.org However, the microbial metabolism in environments like the gut can create complex cross-talk. For instance, gut microbes can metabolize tyrosine to produce compounds like p-cresol, while their metabolism of other dietary phenolics produces this compound. cambridge.org Therefore, the presence and concentration of this compound in the body are influenced by the dietary intake of phenylalanine and other plant-derived phenolic acids, and its metabolism is integrated with the pathways that also handle tyrosine precursors. nih.govcambridge.org

Interconnections with other Phenolic Metabolites

This compound (3-PPA) is a key node in the complex network of phenolic metabolite metabolism, primarily driven by the gut microbiota. Its formation and degradation connect it to a wide array of other phenolic compounds derived from dietary sources, particularly the aromatic amino acid L-phenylalanine and plant polyphenols. frontiersin.orgnih.gov

The primary precursor for microbial production of 3-PPA is L-phenylalanine. frontiersin.org Anaerobic bacteria, such as Clostridium sporogenes, can convert phenylalanine to 3-PPA through a reductive pathway. researchgate.netasm.orgresearchgate.net This transformation is part of the Stickland metabolism, where amino acids are fermented to generate energy. biorxiv.org Another significant pathway to 3-PPA involves the microbial processing of dietary polyphenols, such as flavan-3-ols and hydroxycinnamic acids (e.g., cinnamic acid). asm.orgasm.orgfrontiersin.org Cinnamic acid, for instance, can be reduced by gut microbes to form 3-PPA. asm.orgresearchgate.net

Once formed, 3-PPA is a substrate for further metabolic transformations. In aerobic bacteria like Escherichia coli, the catabolism of 3-PPA is well-characterized. The process is initiated by a dioxygenase enzyme complex (encoded by the hca gene cluster), which oxidizes 3-PPA to 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov This dihydroxylated intermediate serves as a crucial link, converging the metabolic pathways of 3-PPA and 3-(3-hydroxyphenyl)propionate (3-HPPA). nih.govcaister.comresearchgate.net The DHPP is then further degraded through a meta-cleavage pathway, ultimately breaking down the aromatic ring to yield central metabolites like pyruvic acid and acetaldehyde. soton.ac.uk

The metabolic relationship between 3-PPA and its hydroxylated counterparts is significant. For example, the degradation of 3-HPPA, which can be derived from dietary sources like caffeic acid, also proceeds through the common intermediate DHPP. researchgate.netecmdb.caresearchgate.net This interconnection means that the regulation of one pathway can affect the other. Studies have shown that both 3-PPA and 3-HPPA can act as synergistic activators for the expression of the mhp genes, which are required for the downstream degradation of DHPP. nih.gov Furthermore, experiments with a methanogenic consortium have demonstrated that the transformation between phenylalanine and 3-PPA is reversible, and that 3-PPA can be an intermediate in the conversion of phenol (B47542) to phenylalanine. asm.orgresearchgate.net This highlights the dynamic and bidirectional nature of these metabolic pathways in microbial communities.

This table summarizes the key metabolic relationships of this compound (3-PPA) with its precursor and product phenolic metabolites.

Metabolite Relationship to this compound (3-PPA) Metabolic Context Key Organisms/Systems Reference(s)
L-Phenylalanine Precursor Reductive deamination Clostridium sporogenes, Methanogenic consortia asm.org, frontiersin.org
Cinnamic Acid Precursor Reduction of the side chain double bond Gut microbiota, Photorhabdus luminescens asm.org, asm.org
Plant Polyphenols (e.g., flavan-3-ols) Precursor Source Microbial degradation and fermentation in the colon Human gut microbiota frontiersin.org, nih.gov
3-(2,3-dihydroxyphenyl)propionate (DHPP) Product Dioxygenation of the aromatic ring Escherichia coli , nih.gov
3-(3-hydroxyphenyl)propionate (3-HPPA) Related Metabolite Shares a common downstream intermediate (DHPP) Escherichia coli nih.gov, ecmdb.ca
Benzoic Acid Downstream Metabolite Side-chain degradation (β-oxidation) Methanogenic consortia asm.org, researchgate.net
Phenylacetic Acid Related Metabolite Formed from phenylalanine via a different pathway Gut microbiota frontiersin.org

Metabolic Flux Analysis in Specific Systems

Metabolic flux analysis provides a quantitative understanding of the rate of metabolite flow through biochemical pathways. While comprehensive ¹³C-metabolic flux analysis (¹³C-MFA) studies focusing specifically on the entire this compound (3-PPA) network are not extensively detailed, research on its catabolism in model organisms like Escherichia coli offers significant insights into the regulation and control of metabolic flux through this pathway. iastate.edusci-hub.seresearchgate.net

In E. coli, the catabolism of 3-PPA is tightly regulated, primarily through the hca operon, which encodes the enzymes for the initial oxidative steps. caister.com The expression of this operon, and thus the metabolic flux towards 3-PPA degradation, is controlled by the transcriptional regulator HcaR, which is activated by 3-PPA itself. caister.comigem.org Studies using reporter gene fusions (e.g., hcaA::lacZ) have quantified the changes in gene expression under various conditions, serving as a proxy for the potential metabolic flux.

Research has shown that the presence of 3-PPA as an inducer dramatically increases the expression of the hcaA gene, which is essential for the first step in 3-PPA degradation. caister.comresearchgate.net This indicates a significant potential for increased metabolic flux through the pathway when the substrate is available. Conversely, the presence of a preferred carbon source like glucose strongly represses the expression of the hcaR regulator, an effect that can only be partially overcome by exogenous cyclic AMP (cAMP). caister.com This demonstrates a catabolite repression mechanism that diverts metabolic resources away from 3-PPA degradation when a more easily metabolized substrate is present, effectively shutting down the flux. researchgate.net

Furthermore, the expression of the hcaA gene is transiently and sharply induced at the end of the exponential growth phase, a phenomenon also mediated by the HcaR regulator. caister.com This suggests that the flux through the 3-PPA catabolic pathway is not constant but is dynamically regulated according to the growth phase of the bacteria. The degradation of 3-PPA is also linked to the pathway for 3-(3-hydroxyphenyl)propionate (3-HPPA), as they converge at the intermediate 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov The regulators for both pathways, HcaR and MhpR, coordinate to control the expression of the downstream enzymes, ensuring that the flux of metabolites from both pathways can be processed efficiently. nih.gov For instance, 3-PPA and 3-HPPA have been shown to act as synergistic activators of the mhp operon, enhancing the transcriptional response and preparing the system for an increased metabolic flux. nih.gov

Stable isotope tracing experiments, a foundational technique for MFA, have confirmed the direct conversion of precursors like phenylalanine into 3-PPA in gut bacteria such as Clostridium sporogenes, validating the flow of carbon through this specific transformation. researchgate.netresearchgate.net

This table presents research findings on the regulation of the hcaA gene in Escherichia coli, which is critical for the initial step of 3-PPA catabolism. The ß-Galactosidase activity serves as a quantitative measure of gene expression, indicating the potential for metabolic flux under different growth conditions and in the presence of various inducers.

Strain / Condition Growth Phase Inducer(s) ß-Galactosidase Activity (Miller Units) Interpretation of Metabolic Flux Potential Reference(s)
Wild Type Exponential None (LB Medium) 15.0 ± 0.7 Basal level of pathway expression; low flux. researchgate.net
Wild Type Exponential This compound (3-PPA) 126.3 ± 32.0 Strong induction by substrate; high potential flux. researchgate.net
Wild Type Exponential 3-(3-hydroxyphenyl)propionate (3-HPPA) 45.0 ± 8.2 Cross-induction by related metabolite; moderate potential flux. researchgate.net
Wild Type Exponential 3-PPA + Glucose 14.5 ± 1.8 Catabolite repression by glucose; flux is inhibited. researchgate.net
Wild Type Exponential 3-PPA + Glucose + cAMP 16.9 ± 1.3 cAMP partially relieves glucose repression, but flux remains low. researchgate.net
hcaR Mutant Exponential 3-PPA 25.1 ± 1.1 Activity significantly reduced without the HcaR activator; flux is minimal. caister.com
hcaR Mutant Stationary 3-PPA 22.3 ± 4.5 Induction is abolished without the HcaR activator; minimal flux. caister.com

Advanced Analytical Methodologies in 3 Phenylpropionate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the analysis of 3-phenylpropionate, providing detailed information about its molecular structure and its presence in biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation and quantitative analysis of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the precise chemical structure of this compound. In ¹H-NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For instance, the aromatic protons of the phenyl group typically appear in the range of δ 7.14-7.27 ppm, while the aliphatic protons of the propionate (B1217596) side chain resonate at distinct chemical shifts, such as a triplet at δ 2.91 ppm for the protons adjacent to the phenyl ring and another triplet at δ 2.57 ppm for the protons adjacent to the carboxyl group. rsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are unique to their positions within the structure. For example, the carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift (around δ 173-175 ppm), while the carbons of the phenyl ring and the aliphatic side chain have distinct chemical shifts. rsc.org The combination of ¹H and ¹³C-NMR, often enhanced by two-dimensional (2D) NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the structural integrity of this compound. scielo.br

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.14-7.27 (m) 126.32-140.80
-CH₂- (adjacent to phenyl) 2.91 (t) 36.06
-CH₂- (adjacent to carbonyl) 2.57 (t) 31.08
Carbonyl Carbon - 173.01-174.64

Data is illustrative and based on reported values for ethyl this compound. rsc.org m = multiplet, t = triplet.

Isotopic labeling, particularly with stable isotopes like ¹³C and deuterium (B1214612) (D), is a powerful strategy to trace the metabolic fate of this compound and elucidate the mechanisms of the biochemical pathways it is involved in. By introducing a labeled version of this compound into a biological system, researchers can follow the incorporation of the isotopic label into downstream metabolites using NMR or mass spectrometry. frontiersin.orgmpg.de This approach provides direct evidence for metabolic transformations and helps to map out complex metabolic networks. For example, ¹³C-labeling can be used to determine the contribution of this compound to specific metabolic pools and to quantify metabolic fluxes through different pathways. mpg.de

NMR-based metabolomics has emerged as a key application for studying this compound in biological fluids. This technique allows for the simultaneous detection and quantification of a wide range of metabolites, including this compound, in complex mixtures like saliva and urine. researchgate.net

In saliva profiling, ¹H-NMR has been used to identify and quantify metabolites in different types of saliva, such as whole, parotid, and submandibular/sublingual saliva. nih.govresearchgate.net Studies have shown that this compound can be detected in whole saliva and is considered a metabolic product of aromatic amino acid fermentation by oral bacteria. nih.gov Its presence and concentration in saliva have been associated with oral health status, with some studies suggesting it as a potential biomarker for periodontal inflammation. d-nb.infouni-greifswald.de

Urine analysis using ¹H-NMR has also revealed the presence of this compound. nih.govanimbiosci.orgmdpi.com Urinary metabolomics studies have investigated the relationship between this compound levels and various conditions. For example, altered levels of urinary this compound have been observed in studies related to colorectal cancer and clinical mastitis in dairy cows. nih.govmdpi.com These findings highlight the potential of urinary this compound as a biomarker for systemic metabolic changes.

Table 2: Detection of this compound in Biofluids by NMR-based Metabolomics

Biofluid Study Focus Key Findings Related to this compound Reference
Saliva Metabolic profiling of different saliva subtypes Found exclusively in whole saliva, indicating bacterial metabolism. nih.gov nih.gov
Saliva Association with oral health status Positively associated with periodontal disease-related measures. d-nb.info d-nb.info
Urine Differentiating cachectic from non-cachectic colorectal cancer patients Altered levels observed between patient groups. nih.gov nih.gov
Urine Metabolomic changes in dairy cows with clinical mastitis Lower levels found in mastitic cows, suggesting altered gut microbiota and rumen environment. mdpi.com mdpi.com

Mass spectrometry is another cornerstone analytical technique in this compound research, offering exceptional sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the trace detection and precise quantification of this compound in complex biological and environmental matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode allows for the highly specific detection of this compound, even in the presence of a multitude of other compounds. nih.gov

LC-MS/MS methods have been developed and validated for the analysis of a wide range of compounds, including those structurally related to this compound, in various sample types. nih.govresearchgate.net The high sensitivity of these methods allows for the detection of this compound at very low concentrations, often in the picogram per milliliter (pg/mL) range. thermofisher.com This capability is crucial for studies where this compound is present at trace levels, such as in doping control analysis or in the study of subtle metabolic changes. thermofisher.com

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Acetate (B1210297)
Arginine
Butyrate (B1204436)
Caprylate
Citrate
Deuterium
Ethyl this compound
Formate
Galactose
Glycolate
Isocaproate
Lactate
Propionate
Putrescine
2-hydroxy-3-methylvalerate
3-methyl-glutarate
4-hydroxyphenylacetate
4-hydroxyphenyllactate

Mass Spectrometry (MS) Applications

GC-MS for Volatile Compound Analysis (e.g., Headspace SPME-GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its esters. When coupled with Headspace Solid-Phase Microextraction (HS-SPME), its sensitivity and specificity are significantly enhanced, making it ideal for detecting trace amounts of the compound in complex samples. nih.govresearchgate.net

HS-SPME-GC-MS involves the extraction of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and identification. nih.gov This method minimizes matrix interference and pre-concentrates the analytes, leading to lower detection limits. The choice of SPME fiber coating is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the analysis of a wide range of volatile compounds, including those found in Baijiu, a Chinese liquor. nih.gov

Detailed Research Findings:

In the analysis of flavor compounds in jujube brandy, HS-SPME-GC-MS was used to identify a variety of volatile compounds, including ethyl this compound. The method involved extracting the sample at 40°C for 40 minutes using a DVB/CAR/PDMS fiber. scialert.net

A study on Huarong mustard identified ethyl this compound as a characteristic volatile flavor component in samples fermented for 90 days, utilizing HS-SPME-GC-MS for the analysis. magtech.com.cn

Research on the aroma profile of muskmelon identified methyl this compound as a contributor to its aroma, using HS-SPME-GC-MS. ebi.ac.uk

In a study of flue-cured tobacco, HS-SPME-GC-MS analysis was performed using a DB-5MS column, with the SPME fiber adsorbing the sample at 60°C for 30 minutes before desorption in the GC injector. nih.gov

ParameterHS-SPME-GC-MS Condition 1HS-SPME-GC-MS Condition 2
Sample Matrix Jujube Brandy scialert.netFlue-Cured Tobacco nih.gov
SPME Fiber 50/30μm DVB/CAR/PDMSDVB/CAR/PDMS
Extraction Temperature 40°C60°C
Extraction Time 40 min30 min
GC Column DB-WAX (60 m x 0.25 mm, 0.25 μm)DB-5MS (30 m x 0.25 mm, 0.25 μm)
Injection Mode SplitlessNot specified
Carrier Gas Helium (1.0 mL/min)Helium (1 mL/min)
Isotopic Labeling with MS for Pathway Tracing

Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating metabolic pathways. biorxiv.orgnih.gov By introducing stable isotopes (e.g., ¹³C or D) into a precursor molecule, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites like this compound. biorxiv.orgnih.govrsc.org This approach provides definitive evidence for metabolic conversions and helps to quantify the flux through specific pathways. biorxiv.orgnih.gov

Detailed Research Findings:

Studies have utilized stable isotope tracing to investigate the inputs to gut microbiome products. biorxiv.orgbiorxiv.org For instance, by administering ¹³C-labeled algal protein, researchers observed significant labeling in microbiome-derived metabolites, including this compound, confirming its production from dietary protein. nih.gov

Deuterium labeling has been employed to synthesize CD₂H-ketones from this compound esters, with mass spectrometry used to validate the incorporation and selectivity of the deuterium atoms. rsc.org

Isotope tracing experiments have revealed that circulating host nutrients such as lactate, 3-hydroxybutyrate, and urea (B33335) can feed the gut microbiome, while dietary fiber is the primary source for carbohydrate fermentation. biorxiv.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. researchgate.net The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

For this compound and its derivatives, FTIR can be used to identify key functional groups:

Carbonyl (C=O) Stretching: The strong absorption band for the carbonyl group in the carboxylic acid or ester is a prominent feature. For methyl this compound, this stretch is observed around 1740 cm⁻¹.

O-H Stretching: In 3-phenylpropionic acid, a broad absorption band corresponding to the hydroxyl group of the carboxylic acid is expected.

C-H Stretching: Bands corresponding to the aromatic and aliphatic C-H bonds are also present.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits characteristic absorption bands.

Detailed Research Findings:

FTIR analysis has been used to characterize methyl this compound, confirming the presence of the carbonyl (C=O) stretching vibration at approximately 1740 cm⁻¹.

In a study comparing the vibrational spectra of 3-phenylpropionic acid and L-phenylalanine, the Scaled Quantum Mechanical Force Field (SQMFF) methodology was applied to DFT-computed force fields to assign the vibrational spectra, showing good agreement between computed and experimental frequencies. researchgate.net

FTIR has been used to identify functional groups in complex mixtures like honey and propolis, where compounds like this compound can be present. researchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust and reliable method for quantifying this compound, which contains a UV-absorbing phenyl group. ijper.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for this purpose. ijper.orgoup.com

Detailed Research Findings:

An RP-HPLC method was developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate and Calcium-2-oxo-3-phenyl propionate in tablets. The separation was achieved on a C18 column with a gradient elution and UV detection at 210 nm. ijper.org

HPLC with UV detection at a wavelength of approximately 254 nm has been used for the quantification of methyl this compound in microbial degradation studies.

A validated RP-HPLC method for the simultaneous determination of docetaxel (B913) and ketoconazole (B1673606) used a C18 column with a mobile phase of acetonitrile (B52724) and 0.2% triethylamine (B128534) (pH 6.4) and UV detection at 230 nm. oup.com

ParameterHPLC Method 1HPLC Method 2
Analytes Calcium-DL-2-hydroxy-4-(methylthio) butyrate and Calcium-2-oxo-3-phenyl propionate ijper.orgDocetaxel and Ketoconazole oup.com
Column Waters XBridge C18 (250 mm x 4.6 mm, 5µm)Waters Symmetry C18 (250 x 4.5 mm, 5 µm)
Mobile Phase Gradient of Ammonium hydrogen sulphate buffer (pH 7.0) and acetonitrileIsocratic; acetonitrile and 0.2% triethylamine pH 6.4 (48:52, v/v)
Flow Rate 1.0 mL/min1 mL/min
Detection UV at 210 nmUV at 230 nm

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound and its esters. google.comd-nb.info The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification. google.com

Detailed Research Findings:

GC analysis was used to determine the conversion of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) in an enzymatic resolution process. A flame ionization detector and a BP-1 capillary column were employed. google.com

In the analysis of jujube brandy, GC with a flame ionization detector (FID) and a sniffing port was used for the olfactometry analysis of volatile compounds, including aromatic esters like ethyl this compound. scialert.net

A fast determination method for volatile components in Zanthoxylum bungeanum oil used steam distillation/drop-by-drop extraction coupled with GC-MS. This method identified ethyl this compound among other compounds. d-nb.info

Integrated Omics Approaches

The study of this compound is increasingly benefiting from integrated "omics" approaches, which combine data from metabolomics, proteomics, genomics, and transcriptomics to provide a holistic view of biological systems. sci-hub.seirb.hrersnet.org Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological sample, is particularly relevant for understanding the role of this compound in various physiological and pathological processes. irb.hrmdpi.com

Detailed Research Findings:

Metabolomics studies in posttraumatic stress disorder (PTSD) have identified gut-derived metabolites, including this compound, as being altered. irb.hr This highlights the potential of omics to uncover biomarkers and understand the biological basis of complex disorders.

In the context of type 2 diabetes and its complications, metabolomic analyses have identified this compound as a potential biomarker. mdpi.commdpi.com Integrating metabolomics with other omics data can help to construct comprehensive metabolic networks and infer causal relationships. mdpi.com

The web-based tool MetaboAnalyst 4.0 facilitates the comprehensive and integrative analysis of metabolomics data, including the identification of significant compounds like this compound and their associated pathways. sci-hub.se This platform allows for the integration of metabolomics data with other omics data for a more in-depth understanding. sci-hub.seuab.edu

Metabolomics in Conjunction with Transcriptomics and Metagenomics

The integration of metabolomics with transcriptomics and metagenomics offers a powerful, multi-faceted view of the biological systems influencing and influenced by this compound. This multi-omics approach connects the functional output of a system (metabolome) with the genetic potential of the microbiome (metagenome) and its gene expression (metatranscriptome), as well as the host's transcriptional response (transcriptome).

By analyzing these different layers of biological information simultaneously, researchers can build a more comprehensive picture of the role of this compound. For instance, studies have linked the abundance of this compound, a product of polyphenol metabolism by gut bacteria, to the functional and compositional state of the intestinal microbiome. nih.gov

In a study on Irritable Bowel Syndrome (IBS), a multi-omics analysis combining 16S rRNA gene sequencing, metatranscriptomics, and fecal metabolomics was employed. nih.gov This approach revealed that reduced levels of this compound (also known as hydrocinnamate) in the feces of IBS patients could be distinguished from healthy controls. nih.gov The decrease in this metabolite was significantly associated with microbial metabolic potential, as determined by both metatranscriptomics and predicted metagenomics, suggesting an alteration in microbial metabolic activity. nih.gov

Similarly, research integrating plasma metabolomics and liver transcriptomics in a mouse model of stress identified this compound as a key gut-derived metabolite. plos.orgplos.org Its levels were elevated in stressed mice at both acute and chronic time points, and these changes in the metabolome coincided with alterations in the liver's transcriptomic profile, specifically affecting genes related to inflammation and metabolism. plos.orgplos.org

In bacteriology, an integrated multi-omics study of Aromatoleum aromaticum combined transcriptomics, proteomics, and metabolomics to understand the degradation of plant-derived 3-phenylpropanoids, including this compound. researchgate.net This approach allowed for the detailed mapping and refinement of the catabolic network, showing how the bacterium regulates its metabolism in response to different substrates. researchgate.net

The table below summarizes findings from studies utilizing a multi-omics approach to investigate this compound.

Data-Driven Approaches for Discriminatory Metabolite Identification

Data-driven approaches are essential in metabolomics for sifting through vast datasets to identify specific metabolites, like this compound, that can distinguish between different biological states or phenotypes. These methods utilize statistical and machine learning algorithms to pinpoint significant features from complex analytical data generated by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

One common multivariate statistical method is Partial Least Squares Discriminant Analysis (PLS-DA) and its orthogonal variant, OPLS-DA. mdpi.com These supervised methods are used to identify variables that contribute most to the separation between predefined groups. The importance of each variable is often ranked using the Variable Importance in Projection (VIP) score, where a higher score indicates a greater contribution to the discrimination. mdpi.comresearchgate.net For example, in a study of Holstein-Friesian heifers, PLS-DA was used on serum metabolomes, and VIP scores indicated that increases in this compound were a major change associated with rumen development up to 3 months of age. mdpi.com

Another powerful technique is the use of machine learning algorithms like Random Forests. In a study of a mouse model for PTSD, Random Forests were used to classify stressed versus control mice based on their plasma metabolomes. plos.org This analysis identified a set of nine overlapping metabolites that could classify the groups at both acute and chronic time points, with this compound being a prominent member of this discriminatory set. plos.org

Data-driven strategies can also involve a combination of methods. For instance, research on the effects of diet and exercise on gut microbe-host cometabolism used a combination of data-driven strategies such as SubseT Optimization by Reference Matching (STORM) and Statistical Total Correlation Spectroscopy (STOCSY) to aid in the structural identification of significant discriminatory metabolites from ¹H-NMR data. asm.org This comprehensive analysis identified this compound as a fecal metabolite associated with higher microbial diversity. asm.org

The table below details various data-driven approaches and their application in identifying this compound as a discriminatory metabolite.

Experimental Systems and Models for Investigating 3 Phenylpropionate

Microbial Model Systems

Microorganisms, with their genetic tractability and rapid growth, serve as powerful tools for investigating the metabolism of 3-Phenylpropionate. Escherichia coli and Photorhabdus luminescens have emerged as prominent model systems in this field.

Escherichia coli Genetic and Metabolic Manipulations

Escherichia coli is a cornerstone for studying the catabolism of aromatic compounds like this compound (3-PP). nih.govnih.gov It possesses the genetic machinery to degrade 3-PP and utilize it as a sole carbon source. warwick.ac.uknih.gov This degradation is primarily accomplished through a series of enzymatic reactions encoded by the hca and mhp gene clusters. nih.govnih.gov The hca cluster, located at minute 57.5 of the chromosome, includes genes for a four-subunit this compound dioxygenase (hcaA1A2CD) and a cis-dihydrodiol dehydrogenase (hcaB). nih.gov These enzymes work in concert to oxidize 3-PP to 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov The subsequent catabolism of DHPP proceeds via the meta-fission pathway encoded by the mhp genes. nih.gov

Genetic manipulation of these pathways in E. coli has been crucial for understanding their function and regulation. For instance, the expression of the hca genes is inducible and requires the HcaR protein, a transcriptional activator from the LysR family. nih.govnih.gov Studies have shown that HcaR positively regulates the hcaA gene, which is transiently induced at the end of the exponential growth phase in the presence of 3-PP. nih.gov Furthermore, deletion of genes like hcaR, hcaE-hcaD, and mhpT-mhpR has been shown to inhibit the growth of E. coli on minimal medium with this compound as the carbon source. frontiersin.org

Beyond degradation, metabolic engineering of E. coli has enabled the de novo biosynthesis of this compound and its derivatives. nih.govnih.gov Researchers have successfully constructed plasmid-free 3-PP-producing E. coli strains. nih.gov By combining a module containing tyrosine ammonia (B1221849) lyase and enoate reductase with a phenylalanine-overproducing E. coli strain, a production titer of 218.16 ± 43.62 mg L⁻¹ of 3-PP was achieved. nih.gov These engineered strains provide a platform for the sustainable production of valuable aromatic compounds. nih.govnih.gov

Table 1: Key Gene Clusters in E. coli for this compound Metabolism

Gene Cluster Function Key Genes Encoded Enzymes Reference
hca Initial catabolism of this compound hcaA1A2CD, hcaB, hcaR This compound Dioxygenase, cis-dihydrodiol dehydrogenase, Transcriptional activator nih.gov
mhp Meta-fission pathway for further degradation - Hydrolase, Aldolase (B8822740), etc. warwick.ac.uknih.gov

Photorhabdus luminescens for Biosynthesis and Degradation Studies

Photorhabdus luminescens, an entomopathogenic bacterium, presents another interesting model for studying phenylpropanoid metabolism. nih.govnih.gov The genome of P. luminescens contains homologues of the hca and mhp genes found in E. coli, which are involved in the degradation of 3-PP and cinnamic acid (CA). nih.govnih.gov Despite possessing these genes, P. luminescens is unable to utilize 3-PP or CA as a sole carbon source, although it can degrade them. nih.govnih.gov

The primary role of these pathways in P. luminescens appears to be linked to its complex secondary metabolism. researchgate.netuni-saarland.de The bacterium synthesizes CA from phenylalanine via a phenylalanine ammonia-lyase (PAL) encoded by the stlA gene. nih.govnih.gov This CA is a precursor for the biosynthesis of the antibiotic 3,5-dihydroxy-4-isopropylstilbene (B173183) (ST). nih.gov Studies using mutant strains, such as TT01ΔhcaE, have demonstrated that the Hca dioxygenase is involved in the consumption of endogenous and exogenous CA and 3-PP. nih.govresearchgate.net This suggests that in P. luminescens, CA is processed through at least two different routes: one leading to ST biosynthesis and another involving the Hca pathway. nih.gov The regulation of these pathways is complex, with the expression of stlA being controlled by nutrient limitation and regulators such as TyrR and Lrp. researchgate.net

In Vitro Enzymatic Assays and Mechanistic Studies

Complementing whole-cell studies, in vitro enzymatic assays provide detailed insights into the individual steps of this compound metabolism, allowing for the characterization of enzyme kinetics and reaction mechanisms.

Recombinant Enzyme Expression and Purification

The detailed study of enzymes involved in this compound metabolism often requires obtaining them in a pure form. A common strategy is the overexpression of the corresponding genes in a heterologous host, most frequently E. coli. warwick.ac.ukplos.org For example, the enzymes of the phenylpropionate catabolic pathway in E. coli, such as 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB), have been overexpressed, purified, and characterized. warwick.ac.uk Similarly, the subunits of the this compound dioxygenase, encoded by the hca genes, have been identified and the enzymes characterized following their expression. nih.gov The process typically involves cloning the gene of interest into an expression vector, transforming it into an E. coli strain like BL21(DE3), inducing protein expression, and then purifying the recombinant protein using chromatography techniques. plos.org This approach allows for the production of sufficient quantities of active enzymes for subsequent kinetic and structural analyses. hoelzel-biotech.comresearchgate.net

Detailed Kinetic Analysis of Enzyme Reactions

Kinetic analysis is fundamental to understanding how enzymes function. pressbooks.pub For the this compound pathway, studies have focused on determining the kinetic parameters (e.g., Kₘ and kcat) of key enzymes. The this compound dioxygenase and cis-dihydrodiol dehydrogenase from E. coli have been shown to oxidize both 3-PP and cinnamic acid. nih.gov Pre-steady-state kinetic analysis of enzymes like the C-C hydrolase MhpC has been employed to elucidate its catalytic mechanism. warwick.ac.uk Such analyses have helped identify key amino acid residues, like Ser-110 and His-263, that are essential for different steps of the catalytic cycle, including tautomerization and C-C bond cleavage. warwick.ac.uk Furthermore, this compound itself has been used as an inhibitor in kinetic studies of other enzymes, such as carboxypeptidase A, to probe their active sites and mechanisms of inhibition. cdnsciencepub.com These studies revealed that 3-PP acts as a mixed or noncompetitive inhibitor depending on the substrate used. cdnsciencepub.com

Table 2: Examples of Enzymes Studied in this compound Pathways

Enzyme Source Organism Function Type of Study Reference
This compound Dioxygenase Escherichia coli Oxidation of 3-PP to DHPP Gene cloning, sequencing, expression nih.gov
cis-dihydrodiol dehydrogenase Escherichia coli Oxidation of the cis-dihydrodiol of 3-PP Gene cloning, sequencing, expression nih.gov
MhpB (2,3-dihydroxyphenylpropionate 1,2-dioxygenase) Escherichia coli Oxidative ring cleavage Overexpression, purification, mechanistic studies warwick.ac.uk
MhpC (C-C hydrolase) Escherichia coli Cleavage of ring fission product Pre-steady-state kinetic analysis, site-directed mutagenesis warwick.ac.uk
Carboxypeptidase A Bovine pancreas Peptide hydrolysis Inhibition kinetics with 3-PP cdnsciencepub.com

Substrate Model Studies for Enzymatic Hydrolysis

Derivatives of this compound serve as valuable model substrates for investigating the stereoselectivity and mechanism of hydrolytic enzymes, particularly lipases. The enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a chiral β-hydroxy ester, has been studied extensively using various hydrolases like Porcine Pancreas Lipase (B570770) (PPL), Pig Liver Esterase (PLE), and lipases from Candida rugosa (CRL). researchgate.netscielo.br These studies aim to understand the relationship between the substrate structure and the enzyme's active site. scielo.br For instance, PPL has shown high enantioselectivity in the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, yielding the (R)-ester with 98% enantiomeric excess and the (S)-acid with 93% enantiomeric excess under optimal conditions (pH 7.5, 35°C). researchgate.netscielo.br Such studies are crucial for developing biocatalytic methods for the synthesis of optically pure compounds. researchgate.net The results from these model substrate studies contribute to building predictive models of enzyme active sites. scielo.bracs.org

Animal Models for Metabolic and Gut Microbiome Research

Animal models are indispensable tools for elucidating the intricate relationship between this compound, host metabolism, and the gut microbiome. These models allow for controlled investigations into the physiological effects and metabolic fate of this compound under various conditions.

Rodent Models (e.g., Mouse Models for Stress-Induced Metabolic Changes)

Rodent models, particularly mice, are frequently used to study how stress impacts metabolic processes and the gut microbiome, with a focus on metabolites like this compound. plos.orgnih.gov In studies using a mouse model with features of post-traumatic stress disorder (PTSD), repeated social defeat stress led to significant and lasting changes in plasma metabolites derived from the gut microbiota. plos.orgnih.gov

One study revealed that mice exposed to an aggressor (AggE mice) showed elevated levels of several gut-derived metabolites at both acute (24 hours) and chronic (1.5 & 4 weeks) time points following the stress regimen. plos.orgnih.gov Among these, this compound, along with its derivatives phenylpropionylglycine (B134870) and hippurate, were consistently elevated in the plasma of stressed mice. plos.orgnih.gov Notably, these three metabolites were among the most significantly increased, with an average 6.7-fold elevation at 24 hours and a 2.8-fold elevation at the chronic time points. plos.orgnih.gov

These findings highlight a direct link between chronic stress, alterations in the gut microbiome's metabolic output, and the host's systemic metabolism. The elevated levels of this compound and its derivatives in stressed mice suggest that the gut-brain axis is significantly influenced by microbial metabolites in response to psychological stressors. plos.orgnih.gov The persistence of these metabolic changes long after the stressor has been removed indicates a potential role for these compounds in the long-term physiological consequences of stress. plos.orgnih.gov

MetaboliteFold Change (24 hrs)Fold Change (1.5 & 4 wks)
This compound 6.72.8
Phenylpropionylglycine 6.72.8
Hippurate 6.72.8

Germ-Free Animal Models for Microbiota-Derived Metabolite Studies

Germ-free (GF) animal models, which are raised in a sterile environment and lack any microorganisms, are crucial for definitively establishing the microbial origin of metabolites like this compound. nih.gov These models provide a clean slate to study the direct effects of specific microbial communities or their metabolites on host physiology. mdpi.com

Research has demonstrated that this compound is indeed a product of the gut microbiota. plos.orgnih.gov Studies comparing conventional mice with GF mice have shown that this compound and its derivatives are either absent or present at significantly lower concentrations in GF animals. plos.orgnih.govresearchgate.net For instance, hippurate, a downstream metabolite of this compound, was found to be 17-fold lower in the plasma of GF mice compared to conventional mice, while phenylpropionylglycine was exclusively detected in conventional mice. plos.orgnih.gov

Furthermore, fecal microbiota transplantation (FMT) from different donor animals into GF mice has been used to transfer specific metabolic phenotypes. nih.gov In one study, FMT from pig breeds with distinct intestinal barrier functions into GF mice successfully transferred these characteristics. nih.gov Subsequent analysis identified Bacteroides fragilis as a key microbe and its metabolite, 3-phenylpropionic acid, as a crucial factor in enhancing the intestinal epithelial barrier. nih.gov This effect was shown to be mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov These findings underscore the power of GF models in identifying specific bacteria responsible for the production of bioactive metabolites and elucidating their mechanisms of action. nih.gov

Ruminant Models for Ruminal Metabolism Studies (e.g., Dairy Cows)

Ruminant animals, such as dairy cows, possess a unique digestive system with a specialized forestomach, the rumen, which harbors a complex microbial ecosystem. This makes them valuable models for studying the metabolism of dietary compounds, including the precursors of this compound. mdpi.comresearchgate.net The rumen microbiota plays a critical role in fermenting plant material and producing a wide array of metabolites that are subsequently absorbed by the host. mdpi.com

Studies on dairy cows have shown that the concentration of this compound in the rumen fluid is influenced by diet. mdpi.comresearchgate.net For example, cows fed a total mixed ration (TMR) had significantly higher concentrations of this compound in their rumen fluid compared to cows on pasture. mdpi.com Conversely, studies have reported lower levels of this compound in the rumen of dairy cows fed diets with increasing proportions of cereal grain. researchgate.net These dietary modulations of ruminal this compound levels are often correlated with changes in other volatile fatty acids, such as acetate (B1210297). mdpi.comresearchgate.net

The analysis of the rumen metabolome through techniques like ¹H-NMR spectroscopy has identified this compound as an important aromatic acid. mdpi.comresearchgate.net It is generated through the microbial hydrogenation of plant phenolic compounds like p-coumaric, ferulic, and caffeic acid. mdpi.com Research has also highlighted a link between serum levels of this compound and acetic acid with rumen development and growth in heifers, suggesting these metabolites could serve as indicators of rumen maturation. mdpi.comresearchgate.net

Dietary FactorEffect on Ruminal this compoundReference
Total Mixed Ration (TMR) vs. PastureHigher in TMR-fed cows mdpi.com
Increasing Cereal GrainLower concentrations researchgate.net

Plant Systems for Phenylpropanoid Research

Plant systems are fundamental for understanding the biosynthesis, regulation, and ecological functions of phenylpropanoids, the class of compounds to which this compound belongs. oup.comwikipedia.org These compounds are synthesized from the amino acid phenylalanine via the shikimate pathway and play diverse roles in plant biology. oup.comwikipedia.org

Studies on Floral Volatile Benzenoids/Phenylpropanoids

Floral scents are complex mixtures of volatile organic compounds (VOCs) that are crucial for attracting pollinators. oup.comnih.gov Phenylpropanoids and benzenoids are major constituents of the floral fragrance in many plant species. oup.commdpi.com Research in this area focuses on identifying the specific volatile compounds, elucidating their biosynthetic pathways, and understanding the genetic regulation of their emission. oup.com

While this compound itself is not always a major floral volatile, its derivatives, such as methyl 3-phenylpropanoate and ethyl this compound, have been identified in the floral scents of various plants, contributing to their characteristic aromas. nih.govsolubilityofthings.comebi.ac.uk For example, ethyl this compound is noted for its sweet, fruity odor. nih.gov Studies on plants like Petunia hybrida, Rosa spp., and Lonicera japonica have provided significant insights into the enzymes and genes involved in the production of these volatile phenylpropanoids. oup.comnih.gov

Plant Signaling and Ecological Roles

Beyond attracting pollinators, phenylpropanoids, including this compound and its derivatives, have important signaling and ecological roles in plants. mdpi.comfrontiersin.org They are involved in plant defense mechanisms against herbivores and pathogens. oup.comwikipedia.org

Research suggests that phenylpropanoid derivatives can influence the soil microbiome. For instance, methyl this compound and butyl this compound can attract growth-promoting microorganisms or inhibit soil-borne pathogens, thereby affecting plant growth. mdpi.com In one study, an inter-row planting pattern with broadleaf vetch promoted the content of methyl/butyl this compound in the soil, which was beneficial for plant growth. mdpi.com Furthermore, methyl this compound showed a significant positive correlation with soil nutrient content and plant biomass. mdpi.com Some research also indicates that certain phenylpropanoids may enhance plant stress resistance. The phenylpropanoid metabolic pathway is known to be involved in plant responses to pathogens, such as Verticillium dahliae in cotton. frontiersin.org

CompoundPlant System/ContextObserved Role/FindingReference
Methyl this compound Soil microbiomeAttracts beneficial microbes, inhibits pathogens mdpi.com
Butyl this compound Soil microbiomeAttracts beneficial microbes, inhibits pathogens mdpi.com
Ethyl this compound Floral scentContributes to fruity aroma, potential pollinator attractant nih.govsolubilityofthings.com
Phenylpropanoid Pathway Cotton plantsInvolved in resistance to Verticillium dahliae frontiersin.org

Process Development for Research Compound Synthesis

Catalytic Asymmetric Dihydroxylation

Catalytic asymmetric dihydroxylation (ADH) is a powerful strategy for synthesizing chiral molecules, and it has been successfully applied to produce precursors of this compound derivatives. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, is a prominent example used to create specific stereoisomers of dihydroxylated phenylpropanoids. ipo.gov.uk This method is particularly valuable in the synthesis of intermediates for complex molecules like the Taxol side chain. ipo.gov.ukacs.org

The process typically involves the dihydroxylation of an alkene precursor, such as methyl cinnamate (B1238496), using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. acs.orgrsc.org The choice of ligand, such as (DHQ)₂PHAL or its pseudoenantiomer (DHQD)₂PHAL, dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of the desired enantiomer. ipo.gov.uk A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, making it a catalytic process. acs.org

Research into the process development for the ADH of methyl cinnamate has led to significant operational improvements. While early lab-scale procedures reported long reaction times, large-scale development found the reaction to be exothermic and complete within 2-3 hours. acs.org This finding necessitates careful temperature control to prevent temperatures from exceeding 40°C, which could impact purity and yield. acs.org The process development also identified a key impurity, methyl (2R)-hydroxy-3-keto-phenylpropionate, and established methods for its removal. acs.org

Table 1: Experimental System for Sharpless Catalytic Asymmetric Dihydroxylation

ParameterDetailsSource(s)
Substrate Methyl Cinnamate acs.org
Product Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate acs.org
Catalyst Potassium Osmate (K₂OsO₄) acs.org
Chiral Ligand 1,4-bis(9-O-dihydroquinine)phthalazine [(DHQ)₂PHAL] acs.org
Co-oxidant N-methylmorpholine N-oxide (NMO) acs.org
Solvent System t-BuOH/water acs.org
Reaction Time 2–3 hours acs.org
Temperature Exothermic, rises to ~40°C (control required) acs.org

Multi-Step Organic Synthesis Routes for Labeled Compounds

The synthesis of isotopically labeled versions of this compound is essential for elucidating reaction mechanisms and tracking metabolic pathways. nih.gov These labeled compounds serve as powerful tools in studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Multi-step synthesis routes are designed to incorporate isotopes like deuterium (B1214612) (D), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) at specific positions within the molecule.

For instance, the synthesis of 2-¹³C-3-phenylpropionic acid has been achieved through a three-step process starting from benzyl (B1604629) bromide. The key step involves the reaction of the bromide with sodium ¹³C-cyanide (Na¹³CN) to introduce the isotopic label. Similarly, 2,2-D₂-3-phenylpropionic acid can be synthesized via a five-step route where the deuterium label is introduced using lithium aluminum deuteride (B1239839) (LiAlD₄) as the deuterium source.

The synthesis of labeled amino acid analogues, such as [3-¹³C]- and [3-¹⁴C]-3-amino-2-phenylpropionic acid, has also been described. rsc.org One route begins with isotopically labeled potassium cyanide, which is reacted with benzyl chloride to form labeled benzyl cyanide. This intermediate is then carried through several steps, including condensation with dimethyl carbonate and reduction, to yield the final labeled amino acid.

Table 2: Examples of Multi-Step Synthesis for Labeled this compound Analogues

Labeled CompoundStarting MaterialIsotope SourceKey IntermediatesSource(s)
2-¹³C-3-phenylpropionic acid Benzyl bromideNa¹³CN2-¹³C-3-phenylpropionitrile
2,2-D₂-3-phenylpropionic acid Phenylacetic acidLiAlD₄1,1-D₂-2-phenylethanol, 2,2-D₂-3-phenylpropionitrile
[3-¹³C]-3-amino-2-phenylpropionic acid Benzyl chlorideK¹³CNBenzyl[1-¹³C]cyanide, Methyl [3-¹³C]phenylcyanoacetate

Ecological and Environmental Research Perspectives of 3 Phenylpropionate

Role in Carbon Cycling and Bioremediation

3-Phenylpropionate and its derivatives are widespread in natural environments, originating from the breakdown of plant matter, particularly lignin (B12514952), and the decomposition of proteins in the soil. asm.orgethz.chebi.ac.uk The microbial breakdown of these aromatic compounds is a critical component of the Earth's carbon cycle and holds potential for bioremediation applications. nih.govasm.org

Bacterial Catabolism in Ecosystems

The bacterial breakdown of this compound is a key process in recycling carbon from aromatic compounds in various ecosystems. nih.gov Numerous bacteria, including species from the genera Escherichia, Pseudomonas, Acinetobacter, and Rhodococcus, have been shown to degrade this compound and its hydroxylated forms. asm.orgebi.ac.uk

In Escherichia coli, the degradation of this compound involves two distinct catabolic pathways encoded by the hca and mhp gene clusters. nih.gov The hca gene cluster is responsible for the initial steps of this compound breakdown, while the mhp cluster handles the degradation of 3-hydroxyphenylpropionate. nih.gov Both pathways converge on a common intermediate, 3-(2,3-dihydroxyphenyl)propionate (DHPP), which is then further metabolized. asm.orgnih.gov

The initial step in this compound degradation in E. coli is catalyzed by this compound dioxygenase, an enzyme that adds two oxygen atoms to the aromatic ring. asm.org This is followed by the action of a dehydrogenase to produce DHPP. asm.org The genes encoding these enzymes are inducible, meaning their expression is triggered by the presence of this compound. asm.orgresearchgate.net The regulation of these pathways is complex, involving specific transcriptional activators that respond to the presence of the aromatic compounds. asm.orgnih.gov

The table below summarizes the key gene clusters and enzymes involved in the initial stages of this compound catabolism in E. coli.

Gene ClusterKey GenesEnzyme(s)Function
hca hcaA1A2CD, hcaBThis compound dioxygenase, cis-dihydrodiol dehydrogenaseConverts this compound to 3-(2,3-dihydroxyphenyl)propionate (DHPP) asm.org
mhp mhpA, mhpB3-hydroxyphenylpropionate-3-hydroxylase, 2,3-dihydroxyphenylpropionate-1,2-dioxygenaseDegrades 3-hydroxyphenylpropionate, also processes the common intermediate DHPP nih.gov

Turnover of Plant-Derived Compounds

This compound is a significant intermediate in the breakdown of complex plant-derived compounds, most notably lignin. ethz.chnih.gov Lignin, a major component of plant cell walls, is a complex polymer of phenylpropanoid units. asm.orgnih.gov Its degradation by microorganisms releases a variety of aromatic compounds, including this compound, into the environment. ethz.chebi.ac.ukasm.org

The microbial catabolism of these lignin-derived compounds is a vital part of the carbon cycle. nih.gov For instance, the bacterium Pandoraea sp. ISTKB, isolated from rhizospheric soil, has been shown to possess genes for degrading lignin and various lignin-derived aromatic compounds, including those that lead to the formation of this compound. asm.org Similarly, studies on microbial consortia from soil have highlighted the role of various bacterial species in the breakdown of lignin and the subsequent metabolism of intermediates like 3-phenylpropionic acid. scispace.com The enzyme biphenyl (B1667301) dioxygenase (BphA), found in some soil bacteria, has also been suggested to play a role in the turnover of plant-derived compounds, potentially including those related to this compound. frontiersin.org

The table below provides examples of plant-derived sources that lead to the formation of this compound.

Plant-Derived SourceDescription
Lignin A complex polymer in plant cell walls that, upon degradation, releases phenylpropanoid units that can be converted to this compound. ethz.chnih.govasm.org
Flavonoids A class of plant secondary metabolites whose breakdown can yield phenylpropanoic acids. nih.gov
Aromatic Amino Acids The digestion of aromatic amino acids like phenylalanine by microorganisms can produce this compound. nih.gov

Degradation in Soil and Aquatic Environments

The degradation of this compound is a widespread process occurring in both soil and aquatic environments. ethz.chresearchgate.net In soil, this compound arises from the decomposition of plant matter and proteins. ethz.chebi.ac.uk Diverse soil bacteria have evolved pathways to utilize this compound as a source of carbon and energy. nih.govasm.org For example, a study of a soil bacterial consortium demonstrated the degradation of diesel fuel components, including aromatic hydrocarbons that are broken down via pathways that can also metabolize compounds like this compound. asm.org

In aquatic environments, particularly marine sediments, sulfate-reducing bacteria play a significant role in the anaerobic degradation of aromatic compounds. nih.gov One such bacterium, strain EbS7, isolated from marine sediment, was found to utilize this compound for growth. nih.gov This indicates that even in the absence of oxygen, microbial communities are capable of breaking down this compound. Furthermore, metagenomic studies of marine microcosms have revealed the presence of genes for this compound degradation, suggesting its role in the carbon cycle of these ecosystems. frontiersin.org The degradation of this compound has also been observed in unique aquatic environments like the Dead Sea, where halophilic archaea are capable of metabolizing it. researchgate.netresearchgate.net

The following table summarizes the degradation of this compound in different environments.

EnvironmentKey Microorganisms/Processes
Soil Aerobic bacteria such as Pseudomonas, Acinetobacter, and various members of soil consortia. asm.orgnih.govasm.org
Marine Sediments Anaerobic sulfate-reducing bacteria (e.g., strain EbS7) and other members of the microbial community. nih.govfrontiersin.org
Hypersaline Environments Halophilic archaea, such as Haloferax volcanii. researchgate.netresearchgate.net
Freshwater/Rice Paddies Methanogenic microbial consortia can be involved in the anaerobic degradation of aromatic compounds derived from straw, including phenylpropionate. oup.com

Microbial Functional Gene Ecology

The study of the distribution and expression of genes involved in specific metabolic pathways within microbial communities provides insights into the ecological roles of these communities. For this compound, the focus is often on the genes encoding dioxygenase enzymes, which are crucial for the initial breakdown of the aromatic ring.

Distribution of Dioxygenase Genes in Environmental Samples

Dioxygenase genes, particularly those involved in the degradation of aromatic compounds, are widely distributed in various environments. Studies using molecular techniques have detected the presence of genes encoding this compound dioxygenase in diverse samples, from soil to marine sediments. frontiersin.orgnih.gov

A study analyzing aromatic ring-hydroxylating dioxygenase (ARHD) genes from 15 different global sites, including an oil-impacted mangrove area, found that genes for this compound dioxygenase constituted a significant portion (29.95%) of the total ARHD sequences identified. nih.govresearchgate.net This suggests that the genetic potential for this compound degradation is a common feature of microbial communities in these environments. The distribution of these genes was not uniform, with their presence noted in specific sites in Antarctica and South America. researchgate.net

In soil environments, primers designed to target benzoate (B1203000) dioxygenase genes have also been shown to amplify genes for this compound dioxygenases, indicating a shared genetic basis for the degradation of these related aromatic compounds. frontiersin.org The diversity of these dioxygenase genes is extensive, with many sequences showing low identity to previously characterized enzymes, suggesting the existence of novel enzymatic capabilities in the environment. frontiersin.org

The table below shows the relative abundance of different aromatic ring-hydroxylating dioxygenase gene functions identified in a global study of various environmental sites. nih.gov

Dioxygenase Gene FunctionRelative Abundance (%)
Benzene (B151609) 1,2-dioxygenase41.47
This compound dioxygenase 29.95
Naphthalene 1,2-dioxygenase13.82
Undefined ARHD family10.98
IPB-dioxygenase3.87
Phenoxybenzoate dioxygenase0.85
Catechol 2,3-dioxygenase0.06

Molecular Ecological Networks in Contaminated vs. Pristine Environments

Molecular ecological networks (MENs) are used to understand the complex interactions between different microbial species or functional genes within a community. unimi.itosti.gov By analyzing the co-occurrence patterns of genes, researchers can infer relationships such as competition or cooperation.

Within these networks, genes for the degradation of aromatic carboxylic acids, including phenylpropionate, were analyzed. nih.gov The study found that the topological roles of these genes, such as whether they act as "hubs" (highly connected nodes) or "connectors" (linking different modules), were altered by oil contamination. nih.govresearchgate.net In pristine soils, the interactions within the microbial community are likely shaped by the natural turnover of organic matter, including plant-derived compounds like those that form this compound. In contrast, in contaminated soils, the network is restructured to cope with the high concentrations of pollutants. nih.gov

Another study on arsenic-contaminated sites showed that different land uses (farmland, forest, grassland, bare land) also lead to distinct microbial community structures and networks. cje.net.cn While this study did not specifically focus on this compound, it highlights how environmental conditions, whether natural or due to contamination, shape microbial interactions.

The table below summarizes the differences in network properties between contaminated and uncontaminated soils from the oil-exploration site study. nih.gov

Network PropertyUncontaminated SoilContaminated Soil
Number of Nodes (Genes) 1147818
Number of Links 129784967
Average Connectivity 22.6312.14
Modularity 0.770.73
Module Number 10268

Future Research Directions and Theoretical Considerations

Advanced Mechanistic Elucidation of Enzymatic Pathways

While the general pathways for 3-phenylpropionate degradation are known in some bacteria like Escherichia coli, a more detailed, mechanistic understanding of the involved enzymes is required. uniprot.orggenome.jp In E. coli, the catabolism of this compound is initiated by the Hca enzyme complex, which includes a dioxygenase. nih.gov This complex converts this compound to 3-(2,3-dihydroxyphenyl)propionate. nih.gov The expression of the genes encoding these enzymes is controlled by the regulator HcaR. nih.gov

Future research should focus on:

Structural Biology: Solving the crystal structures of key enzymes in the pathway, such as this compound dioxygenase, will provide insights into their catalytic mechanisms and substrate specificity. uniprot.org

Enzyme Kinetics and Regulation: Detailed kinetic studies are needed to understand the efficiency of these enzymes and how their activity is modulated by cellular conditions and regulatory proteins like HcaR and MhpR. nih.govnih.gov

Comparative Enzymology: Investigating the diversity of these enzymatic pathways across different gut microbial species will reveal alternative or novel mechanisms for this compound metabolism.

Deeper Exploration of Inter-Kingdom Metabolic Communication

This compound is a key signaling molecule in the communication between the gut microbiota and the host. mdpi.comresearchgate.net It is produced by gut bacteria through the metabolism of aromatic amino acids and can be absorbed into the host's circulation, potentially influencing various physiological processes. mdpi.comnih.govplos.org For instance, studies have linked circulating levels of this compound to conditions like type 2 diabetes and post-traumatic stress disorder. nih.govplos.org

Future research avenues include:

Host Receptor Identification: Identifying the specific host receptors and transporters that interact with this compound is crucial to understanding its downstream effects.

Immune System Modulation: Investigating how this compound influences host immune responses, both locally in the gut and systemically, is a priority. This includes its effects on inflammatory pathways and immune cell function.

Neuro-Gastrointestinal Axis: Given the established gut-brain axis, exploring the role of this compound in neuronal signaling and its potential impact on neurological and psychiatric disorders warrants further investigation. scielo.br

Computational Modeling and Systems Biology Approaches for Metabolic Networks

Systems biology offers a powerful framework for understanding the complex interplay of factors influencing this compound metabolism and its systemic effects. google.comnih.govnih.gov Genome-scale metabolic models (GEMs) can be used to simulate and predict metabolic fluxes within and between the host and microbial communities. nih.govsciety.org

Key areas for future computational research include:

Multi-Omics Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will enable the construction of more comprehensive and predictive models of this compound metabolism. nih.gov

Dynamic Modeling: Developing dynamic models that can simulate the temporal changes in this compound levels in response to dietary shifts and other perturbations will provide a more realistic understanding of its in vivo behavior. nih.gov

Predictive Biomarker Discovery: Using machine learning and other computational approaches to analyze large datasets may help identify this compound-based metabolic signatures as biomarkers for disease risk or progression. ijml.org

Development of Novel Research Probes and Tools Based on this compound

To facilitate the study of this compound's biological functions, the development of specific chemical probes and research tools is essential. These tools can help visualize and quantify the compound and its metabolic products in complex biological systems.

Future development should focus on:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can specifically bind to this compound or its key metabolic enzymes would allow for real-time imaging of its distribution and activity in cells and tissues. researchgate.netmedchemexpress.com

Activity-Based Probes: Creating activity-based probes that covalently bind to the active sites of enzymes involved in this compound metabolism can help to identify and characterize these enzymes in different organisms and tissues. nih.gov

Chemical Analogs: Synthesizing structural analogs of this compound can be used to probe its interactions with host receptors and to modulate its metabolic pathways for therapeutic purposes. nih.gov

Exploration of Genetic Determinants Influencing this compound Metabolism

Host genetics can significantly influence the composition of the gut microbiota and the metabolism of microbial products like this compound. Genome-wide association studies (GWAS) have begun to identify genetic variants associated with circulating levels of this metabolite. nih.govebi.ac.ukebi.ac.uk

Future genetic research should aim to:

Identify Causal Variants: Moving beyond associations to identify the specific causal genetic variants and the mechanisms by which they influence this compound levels is a critical next step. nih.govnih.gov

Gene-Environment Interactions: Investigating how host genetic factors interact with dietary intake of phenylalanine and other environmental factors to determine an individual's this compound metabolic profile is essential. kcl.ac.uk

Personalized Nutrition and Medicine: A deeper understanding of the genetic determinants of this compound metabolism could pave the way for personalized nutritional strategies and therapeutic interventions targeting the gut microbiome.

Q & A

Q. What are the primary analytical methods for identifying and quantifying 3-phenylpropionate in biological samples?

  • Methodological Answer : Identification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (LC-MS/MS). For quantification, internal standards like deuterated analogs (e.g., d₅-3-phenylpropionate) are recommended to correct for matrix effects. Structural confirmation requires spectral matching with reference standards (e.g., CAS 501-52-0) and comparison to databases such as PhytoHub (PHUB001078) . Experimental protocols should follow journal guidelines for reproducibility, including detailed descriptions of column types, mobile phases, and calibration curves .

Q. What metabolic pathways involve this compound in microbial systems?

  • Methodological Answer : In Escherichia coli, this compound is degraded via the hca gene cluster. Key enzymes include:
  • This compound dioxygenase (HcaD, EC 1.18.1.3) : Converts this compound to cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol .
  • Dihydrodiol dehydrogenase : Oxidizes intermediates to 3-(2,3-dihydroxyphenyl)propionate .
    Pathway validation requires knockout strains, isotopic tracing (e.g., ¹³C-labeled substrates), and metabolite profiling via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s role in host-microbiome interactions?

  • Methodological Answer : Discrepancies arise from variations in microbiota composition, host genetics, and experimental models. For example:
  • Germ-free mice show undetectable phenylpropionylglycine (a this compound conjugate), while conventional mice exhibit high levels .
  • Plasma levels of this compound derivatives correlate inconsistently with oral cancer progression (p = 0.017–0.344 in multivariate models) .
    To resolve contradictions:
  • Use gnotobiotic models with defined microbial consortia.
  • Apply multi-omics integration (metagenomics + metabolomics) to link microbial taxa to metabolite fluxes .
  • Control for confounding factors like diet and circadian rhythms .

Q. What strategies optimize this compound’s synthetic routes for pharmaceutical applications?

  • Methodological Answer : Synthesis via esterification (e.g., 17β-hydroxy-13-ethylgona-4,9-dien-3-one this compound) requires:
  • Catalyst screening : Use immobilized lipases or acid catalysts (e.g., H₂SO₄) for regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylacetamide) enhance yield due to this compound’s low water solubility .
  • Purity validation : Spectrophotometric analysis (e.g., IR for ester carbonyl peaks at ~1740 cm⁻¹) and HPLC purity >99% .

Q. How should researchers design experiments to interpret this compound’s dual roles as a metabolite and environmental pollutant?

  • Methodological Answer :
  • Toxicity assays : Use in vitro models (e.g., HepG2 cells) to assess IC₅₀ values and compare with physiological concentrations (e.g., ~0.1–10 µM in human plasma) .
  • Environmental fate studies : Employ stable isotope probing (SIP) to track biodegradation in soil/water systems .
  • Data integration : Apply machine learning (e.g., random forest models) to identify dose-response thresholds across biological and environmental datasets .

Methodological Best Practices

Q. What statistical approaches are robust for analyzing this compound’s biomarker potential in disease models?

  • Methodological Answer :
  • Longitudinal studies : Use mixed-effects models to account for intra-subject variability .
  • Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) can distinguish disease states based on this compound and related metabolites (e.g., hippurate, phenol sulfate) .
  • Validation : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for sensitivity/specificity metrics .

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